molecular formula C11H12F2O3 B1408981 Ethyl 2,5-difluoro-4-methoxyphenylacetate CAS No. 1803832-29-2

Ethyl 2,5-difluoro-4-methoxyphenylacetate

Cat. No.: B1408981
CAS No.: 1803832-29-2
M. Wt: 230.21 g/mol
InChI Key: UBZABIFETANNQI-UHFFFAOYSA-N
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Description

Ethyl 2,5-difluoro-4-methoxyphenylacetate is a useful research compound. Its molecular formula is C11H12F2O3 and its molecular weight is 230.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(2,5-difluoro-4-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-3-16-11(14)5-7-4-9(13)10(15-2)6-8(7)12/h4,6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZABIFETANNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1F)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of Ethyl 2,5-difluoro-4-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of Ethyl 2,5-difluoro-4-methoxyphenylacetate .

Advanced Intermediate for Kinase Inhibitor Development[1]

Executive Summary

This compound (CAS: 1803832-29-2) is a specialized fluorinated aromatic ester used primarily as a building block in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1][2] Its unique substitution pattern—pairing electron-withdrawing fluorine atoms with an electron-donating methoxy group—modulates metabolic stability and lipophilicity, making it a critical scaffold in medicinal chemistry for optimizing drug-target residence time.[1]

Chemical Identity & Structural Analysis[1][3]
PropertySpecification
CAS Number 1803832-29-2
Molecular Formula C₁₁H₁₂F₂O₃
Molecular Weight 230.21 g/mol
IUPAC Name Ethyl 2-(2,5-difluoro-4-methoxyphenyl)acetate
Appearance Pale yellow oil to low-melting solid (approx. 25–30°C)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Precursor 2,5-Difluoro-4-methoxyphenylacetic acid (CAS: 1164471-66-2)
Electronic & Steric Profile

The 2,5-difluoro substitution exerts a profound effect on the phenyl ring's reactivity:

  • Metabolic Blocking: The fluorine atoms at positions 2 and 5 block common sites of metabolic oxidation (CYP450), extending the half-life of derived pharmacophores.[1]

  • Electronic Push-Pull: The C4-methoxy group acts as a resonance donor (+R), while the fluorines act as inductive withdrawers (-I).[1] This creates a polarized electron distribution that enhances

    
    -stacking interactions within the hydrophobic pockets of kinase enzymes (e.g., EGFR T790M/C797S mutants).[1]
    
Synthesis Protocols

Two primary methodologies are recommended based on scale and starting material availability.[1]

Method A: Acid-Catalyzed Esterification (Scalable)

Best for kilogram-scale production where the acid precursor is available.[1]

Reagents: 2,5-Difluoro-4-methoxyphenylacetic acid, Ethanol (anhydrous), H₂SO₄ (cat).[1]

  • Dissolution: Charge a glass-lined reactor with 2,5-difluoro-4-methoxyphenylacetic acid (1.0 eq) in anhydrous Ethanol (10 V).

  • Catalysis: Add concentrated H₂SO₄ (0.1 eq) dropwise at 0°C to prevent exotherm-induced decarboxylation.

  • Reflux: Heat to reflux (78°C) for 6–8 hours. Monitor conversion via HPLC (Target: >98% conversion).

  • Workup: Cool to RT. Concentrate under reduced pressure to remove excess ethanol.[1] Dilute residue with Ethyl Acetate and wash with sat.[1][3] NaHCO₃ (to remove unreacted acid) followed by brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Distillation under high vacuum (0.1 mmHg) yields the pure ester.[1]

Method B: Reformatsky-Type Cross-Coupling (Library Synthesis)

Best for generating analogs when the aryl halide is the starting point.[1]

Reagents: 1-Bromo-2,5-difluoro-4-methoxybenzene, Ethyl bromoacetate, Zn dust, THF.[1]

  • Activation: Activate Zn dust (1.5 eq) with TMSCl (0.05 eq) in dry THF under Argon.

  • Addition: Add Ethyl bromoacetate (1.2 eq) dropwise to form the Reformatsky reagent (BrZnCH₂COOEt).

  • Coupling: Add Pd(dba)₂ (2 mol%) and XPhos (4 mol%), followed by the aryl bromide (1.0 eq).

  • Reaction: Heat to 60°C for 12 hours.

  • Quench: Quench with 1M HCl. Extract with MTBE.[1]

Visualization: Synthesis & Reactivity Pathways[1]

SynthesisPathways cluster_legend Legend Acid 2,5-Difluoro-4-methoxy phenylacetic Acid Target Ethyl 2,5-difluoro-4- methoxyphenylacetate (Target Ester) Acid->Target EtOH, H2SO4 Reflux (Fischer) Bromide 1-Bromo-2,5-difluoro -4-methoxybenzene Bromide->Target BrZnCH2COOEt Pd-Cat (Reformatsky) Target->Acid LiOH, THF/H2O Hydrolysis Alcohol 2-(2,5-Difluoro-4- methoxyphenyl)ethanol Target->Alcohol LiAlH4, THF Reduction AlphaAlk Alpha-Alkylated Derivative Target->AlphaAlk 1. LDA, -78°C 2. R-X Synthesis Synthesis Route Reaction Downstream Reaction

Figure 1: Synthesis routes (Blue) and downstream reactivity profile (Red) for the target ester.

Reactivity Profile & Experimental Handling
5.1 Benzylic Alkylation (C-H Activation)

The methylene group (


-position) is flanked by the ester carbonyl and the electron-deficient fluorinated ring, significantly increasing its acidity (

).[1]
  • Protocol: Treat with LiHMDS or LDA at -78°C in THF to generate the enolate.[1] Quench with alkyl halides (e.g., MeI, Benzyl bromide) to introduce chirality or steric bulk.[1] This is the primary route for synthesizing complex profen-type derivatives.[1]

5.2 Reduction to Phenethyl Alcohol

The ester is readily reduced to the primary alcohol, a precursor for mesylates/tosylates used in nucleophilic substitution.[1]

  • Reagent: LiAlH₄ (1.1 eq) in THF.[1]

  • Note: The 4-methoxy group is stable under these conditions, but the C-F bonds are robust and will not undergo hydrodefluorination unless Pd/C + H₂ is used under forcing conditions.[1]

Pharmaceutical Applications

This compound is a structural analog to intermediates used in the synthesis of Osimertinib and Lazertinib .[1]

  • Mechanism: The 2,5-difluoro motif prevents oxidative metabolism at the phenyl ring, a common failure point in early-generation TKIs.[1]

  • Binding: The ester is typically hydrolyzed to the acid or reduced to an alcohol to link with the quinazoline or pyrimidine core of the final drug molecule.[1]

References
  • 10x Chem. (n.d.).[1][3] this compound Product Data. Retrieved from [1]

  • Chemikart. (n.d.).[1] 2,5-Difluoro-4-methoxyphenylacetic Acid Properties. Retrieved from [1]

  • Clockss. (2025). Synthesis of Fluorinated Phenylacetates via Cross-Coupling. Retrieved from

  • Google Patents. (2020).[1] Method for synthesizing fluorinated phenylacetic acid esters. Retrieved from

  • National Institutes of Health (NIH). (2019).[1] Structure and Reactivity of Difluorophenoxy Esters. Retrieved from

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A Comprehensive Spectroscopic and Structural Elucidation Guide to Ethyl 2,5-difluoro-4-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for Ethyl 2,5-difluoro-4-methoxyphenylacetate, a compound of interest in contemporary drug discovery and materials science. In the absence of direct experimental spectra, this document leverages predictive methodologies and comparative analysis with structurally analogous compounds to offer a comprehensive characterization. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth interpretations of predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Furthermore, it outlines standardized experimental protocols for acquiring such data, ensuring a self-validating framework for future empirical studies. The causality behind spectral features is explained, grounded in fundamental principles of spectroscopy and supported by authoritative references.

Introduction: The Significance of Spectroscopic Characterization

This compound is a multifaceted molecule with potential applications stemming from its unique electronic and structural properties conferred by the difluoro and methoxy substitutions on the phenyl ring. The precise characterization of such molecules is paramount for understanding their reactivity, and intermolecular interactions, and for ensuring their purity and identity in various applications. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle.

This guide is structured to provide a holistic understanding of the spectroscopic properties of this compound. Each section is dedicated to a specific spectroscopic technique, presenting predicted data, a detailed interpretation of the spectral features, and a standardized protocol for experimental data acquisition.

Molecular Structure and Key Features

The structure of this compound is depicted below. The strategic placement of two fluorine atoms and a methoxy group on the benzene ring, along with the ethyl acetate moiety, creates a molecule with distinct electronic and conformational properties that are reflected in its spectroscopic signatures.

Figure 1: Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is summarized in Table 1. Predictions are based on established chemical shift theory and comparison with analogous compounds like ethyl 4-methoxyphenylacetate[1].

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3~ 7.0 - 7.2Doublet of doublets (dd)JH-F(2) ≈ 8-10, JH-F(5) ≈ 2-3
H-6~ 6.8 - 7.0Doublet of doublets (dd)JH-F(5) ≈ 8-10, JH-F(2) ≈ 2-3
-OCH₃~ 3.8 - 3.9Singlet (s)-
-CH₂- (acetate)~ 3.7 - 3.8Singlet (s)-
-O-CH₂- (ethyl)~ 4.1 - 4.2Quartet (q)JH-H ≈ 7.1
-CH₃ (ethyl)~ 1.2 - 1.3Triplet (t)JH-H ≈ 7.1

Table 1: Predicted ¹H NMR data for this compound in CDCl₃.

Expert Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals several key structural features:

  • Aromatic Region: The two aromatic protons, H-3 and H-6, are expected to appear as distinct signals due to their different electronic environments. The presence of two fluorine atoms significantly influences their chemical shifts and splitting patterns. The proton at the 3-position is anticipated to be downfield due to the deshielding effect of the adjacent fluorine at C-2. Both aromatic protons will exhibit complex splitting patterns (doublet of doublets) due to coupling with both fluorine atoms. The larger coupling constant will be observed with the vicinal fluorine, while a smaller long-range coupling will occur with the fluorine atom in the meta position.

  • Methoxy Group: The singlet at approximately 3.8-3.9 ppm is characteristic of the methoxy group protons.

  • Acetate Methylene Group: The singlet corresponding to the methylene protons of the acetate group is expected around 3.7-3.8 ppm.

  • Ethyl Ester Group: The classic ethyl group pattern, a quartet and a triplet, is predicted for the ethyl ester moiety. The quartet for the methylene protons is due to coupling with the adjacent methyl protons, and the triplet for the methyl protons arises from coupling with the neighboring methylene protons.

Standard Operating Procedure for ¹H NMR Data Acquisition

Figure 3: Workflow for IR data acquisition and processing.

Mass Spectrometry (MS)

Predicted Mass Spectrum Data

The predicted mass spectrum of this compound under electron ionization (EI) conditions is expected to show the following key fragments. The molecular weight of the compound is 230.20 g/mol .

m/z Predicted Fragment Ion Interpretation
230[M]⁺Molecular Ion
185[M - OCH₂CH₃]⁺Loss of the ethoxy group
157[M - COOCH₂CH₃]⁺Loss of the ethyl acetate group
129[M - COOCH₂CH₃ - CO]⁺Subsequent loss of carbon monoxide

Table 4: Predicted key fragment ions in the mass spectrum of this compound.

Expert Interpretation of the Predicted Mass Spectrum

The mass spectrum will provide the molecular weight of the compound from the molecular ion peak at m/z 230. The fragmentation pattern will be characteristic of an ethyl ester of a phenylacetic acid derivative. Common fragmentation pathways include the loss of the ethoxy radical and the entire ethyl acetate group. The fragmentation of aromatic compounds often results in stable aromatic cations. The mass spectrum of the non-fluorinated analog, ethyl 4-methoxyphenylacetate, shows a prominent molecular ion and fragmentation consistent with these predictions.[2]

Standard Operating Procedure for Mass Spectrometry Data Acquisition

The acquisition of mass spectrometry data typically involves introducing a small amount of the sample into the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. By integrating predictive methods with comparative data from analogous compounds, a detailed and scientifically grounded characterization has been presented. The interpretations of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, along with the standardized experimental protocols, offer a valuable resource for researchers working with this and related compounds. This document serves as a foundational guide for the empirical spectroscopic analysis and structural elucidation of this compound.

References

  • Tantillo, D. J. (2018). Predicting 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2819–2824. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Badawi, H. M., & Förner, W. (2011). Analysis of the Infrared and Raman Spectra of Phenylacetic Acid and Mandelic (2-hydroxy-2-phenylacetic) Acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162-1167. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84174, Ethyl 4-methoxyphenylacetate. Retrieved from [Link]

  • NIST. (n.d.). 4-Methoxyphenylacetic acid ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis of Ethyl 2,5-difluoro-4-methoxyphenylacetate: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2,5-difluoro-4-methoxyphenylacetate is a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. Its unique substitution pattern, featuring a difluorinated phenyl ring with a methoxy group and an ethyl acetate side chain, imparts specific electronic and steric properties that are highly sought after in medicinal chemistry and materials science. This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the selection of starting materials and the underlying chemical principles that govern the transformations. We will explore two principal and convergent synthetic strategies, providing detailed experimental insights and protocols for each.

Strategic Approaches to Synthesis

The synthesis of this compound can be logically approached via two main retrosynthetic pathways. The choice of strategy often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

  • Route A: Phenol Alkylation Strategy. This approach involves the initial synthesis of the core phenolic structure, 2,5-difluoro-4-methoxyphenol, followed by the introduction of the ethyl acetate moiety through a nucleophilic substitution reaction.

  • Route B: Phenylacetic Acid Esterification Strategy. This alternative pathway focuses on the construction of 2,5-difluoro-4-methoxyphenylacetic acid, which is subsequently esterified to yield the final product.

The following sections will provide a detailed examination of the starting materials and step-by-step protocols for each of these synthetic routes.

Route A: The Phenol Alkylation Pathway

This strategy is predicated on the nucleophilicity of the phenoxide ion generated from 2,5-difluoro-4-methoxyphenol, which attacks an electrophilic two-carbon synthon to build the ethyl acetate side chain.

Part 1: Synthesis of the Key Intermediate: 2,5-difluoro-4-methoxyphenol

The availability of 2,5-difluoro-4-methoxyphenol is critical for this route. While it may be commercially available, its synthesis from simpler precursors is often necessary. A plausible and efficient method begins with a commercially available and relatively inexpensive starting material, 1,4-difluoro-2-methoxybenzene.

Workflow for the Synthesis of 2,5-difluoro-4-methoxyphenol

A 1,4-Difluoro-2-methoxybenzene B Electrophilic Halogenation A->B C 1-Halo-2,5-difluoro-4-methoxybenzene B->C D Hydroxylation C->D E 2,5-Difluoro-4-methoxyphenol D->E

Caption: Synthetic workflow for 2,5-difluoro-4-methoxyphenol.

Step-by-Step Experimental Protocol:

  • Halogenation of 1,4-difluoro-2-methoxybenzene: The first step involves the regioselective introduction of a halogen (typically bromine or chlorine) ortho to the methoxy group. This is a classic electrophilic aromatic substitution. The methoxy group is an activating, ortho-, para-director. Since the para position is blocked by a fluorine atom, the halogen will primarily direct to the ortho position. The reaction is typically carried out in the presence of a Lewis acid catalyst.[1]

    • Materials: 1,4-difluoro-2-methoxybenzene, N-Bromosuccinimide (NBS) or Chlorine, Iron(III) bromide (FeBr₃) or Aluminum chloride (AlCl₃) as a catalyst, and a suitable solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄).

    • Procedure: To a solution of 1,4-difluoro-2-methoxybenzene in the chosen solvent, the Lewis acid catalyst is added. The halogenating agent is then added portion-wise at a controlled temperature (often at or below room temperature) to manage the exothermicity of the reaction. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated to yield the halogenated intermediate.

  • Hydroxylation of 1-Halo-2,5-difluoro-4-methoxybenzene: The conversion of the aryl halide to a phenol can be achieved through several methods, including nucleophilic aromatic substitution or metal-catalyzed hydroxylation. For instance, reaction with a strong base like sodium hydroxide at high temperatures and pressures can displace the halide. Alternatively, a more modern and milder approach involves a copper-catalyzed reaction with a hydroxide source.[2]

    • Materials: 1-Halo-2,5-difluoro-4-methoxybenzene, Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), a copper catalyst (e.g., CuI or Cu₂O), and a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

    • Procedure: The aryl halide, hydroxide base, and copper catalyst are combined in the solvent. The mixture is heated to an elevated temperature (typically 100-150 °C) and stirred until the starting material is consumed. After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the phenoxide. The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography or recrystallization.

Part 2: Alkylation of 2,5-difluoro-4-methoxyphenol

With the key phenolic intermediate in hand, the final step is the formation of the ether linkage with an ethyl acetate moiety. The Williamson ether synthesis is the most direct and widely used method for this transformation.[3][4][5][6]

Reaction Mechanism: Williamson Ether Synthesis

The reaction proceeds via an Sₙ2 mechanism. The phenol is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an ethyl haloacetate, displacing the halide and forming the ether bond.

A 2,5-Difluoro-4-methoxyphenol B Base (e.g., K₂CO₃, NaH) A->B C 2,5-Difluoro-4-methoxyphenoxide E SN2 Reaction C->E D Ethyl Bromoacetate D->E F This compound E->F

Caption: Williamson ether synthesis for the final product.

Step-by-Step Experimental Protocol:

  • Materials: 2,5-difluoro-4-methoxyphenol, Ethyl bromoacetate (or ethyl chloroacetate), a base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., acetone, DMF, acetonitrile).

  • Procedure: 2,5-difluoro-4-methoxyphenol is dissolved in the solvent, and the base is added. The mixture is stirred to allow for the formation of the phenoxide. Ethyl bromoacetate is then added dropwise, and the reaction mixture is heated (typically to the reflux temperature of the solvent) to facilitate the Sₙ2 reaction.[7] The reaction is monitored by TLC. Once complete, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried and concentrated to give the crude product, which can be purified by column chromatography.

Reagent/ParameterConditionPurpose
Base Potassium Carbonate (K₂CO₃)A mild and cost-effective base for deprotonation.
Sodium Hydride (NaH)A stronger, non-nucleophilic base for complete deprotonation.
Solvent AcetoneGood solvent for the reaction, allows for easy work-up.
DMFHigher boiling point, can accelerate the reaction rate.
Temperature RefluxProvides the necessary activation energy for the Sₙ2 reaction.

Route B: The Phenylacetic Acid Esterification Pathway

This strategy involves the synthesis of the corresponding phenylacetic acid, followed by a classic acid-catalyzed esterification.

Part 1: Synthesis of 2,5-difluoro-4-methoxyphenylacetic acid

The synthesis of this key intermediate can be approached from a suitable benzyl halide precursor.

Workflow for the Synthesis of 2,5-difluoro-4-methoxyphenylacetic acid

A 1-Halo-2,5-difluoro-4-methoxybenzene B Grignard Formation/Formylation or Cyanation A->B C 2,5-Difluoro-4-methoxybenzaldehyde or Benzyl Cyanide B->C D Conversion to Phenylacetic Acid C->D E 2,5-Difluoro-4-methoxyphenylacetic acid D->E

Caption: Synthetic workflow for 2,5-difluoro-4-methoxyphenylacetic acid.

Step-by-Step Experimental Protocol:

  • Preparation of a Benzyl Precursor: Starting from the previously synthesized 1-halo-2,5-difluoro-4-methoxybenzene, a one-carbon homologation is required. This can be achieved through various methods, such as conversion to a benzyl cyanide.

    • Synthesis of 2,5-difluoro-4-methoxybenzyl cyanide: The aryl halide can be converted to the corresponding benzyl halide via a series of reactions (e.g., formylation followed by reduction and halogenation), which is then reacted with a cyanide source (e.g., sodium cyanide) to yield the benzyl cyanide.

  • Hydrolysis of 2,5-difluoro-4-methoxybenzyl cyanide: The benzyl cyanide is then hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred for its straightforward work-up.[8]

    • Materials: 2,5-difluoro-4-methoxybenzyl cyanide, a strong acid (e.g., sulfuric acid, hydrochloric acid), and water.

    • Procedure: The benzyl cyanide is heated with an aqueous solution of the strong acid. The reaction is typically refluxed for several hours until the nitrile is fully hydrolyzed. Upon cooling, the phenylacetic acid often precipitates out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization.

Part 2: Esterification of 2,5-difluoro-4-methoxyphenylacetic acid

The final step in this route is the conversion of the carboxylic acid to its ethyl ester. The Fischer esterification is a classic and efficient method for this purpose.[9][10][11][12][13]

Reaction Mechanism: Fischer Esterification

This is a reversible, acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

A 2,5-Difluoro-4-methoxyphenylacetic acid C Acid Catalyst (e.g., H₂SO₄) A->C B Ethanol (Excess) E Nucleophilic Attack by Ethanol B->E D Protonated Carbonyl Intermediate C->D D->E F Tetrahedral Intermediate E->F G Elimination of Water F->G H This compound G->H

Caption: Fischer esterification for the final product.

Step-by-Step Experimental Protocol:

  • Materials: 2,5-difluoro-4-methoxyphenylacetic acid, Ethanol (in large excess, often used as the solvent), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, p-toluenesulfonic acid).

  • Procedure: The phenylacetic acid is dissolved or suspended in a large excess of ethanol. A catalytic amount of the strong acid is added, and the mixture is heated to reflux. The reaction is allowed to proceed for several hours. To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus. After the reaction is complete, the excess ethanol is removed by distillation. The residue is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove any unreacted acid, followed by washing with water and brine. The organic layer is then dried and concentrated to afford the final ester product, which can be further purified by distillation or chromatography if necessary.[11][14]

ParameterConditionRationale
Alcohol Large Excess of EthanolActs as both reactant and solvent; shifts the equilibrium towards the ester product (Le Chatelier's Principle).
Catalyst Concentrated H₂SO₄Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Temperature RefluxProvides the necessary energy for the reaction to reach equilibrium in a reasonable time.
Water Removal Optional (Dean-Stark)Removes a product, further driving the equilibrium to the right for higher yields.

Conclusion

The synthesis of this compound can be effectively achieved through two primary synthetic strategies: the alkylation of a pre-formed phenol and the esterification of a phenylacetic acid derivative. The choice between these routes will be dictated by factors such as the cost and availability of starting materials, scalability, and the specific capabilities of the laboratory. Both pathways rely on fundamental and well-established organic reactions, providing reliable and reproducible methods for accessing this valuable chemical intermediate. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently undertake the synthesis of this and related compounds.

References

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  • (EP2940002A1 - Halogenated aniline and method for producing same - Google P
  • (4-Methoxyphenol synthesis - ChemicalBook, n.d.)
  • (Novel Bioassay for the Discovery of Inhibitors of the 2-C-Methyl-D-erythritol 4-Phosphate (MEP) and Terpenoid Pathways Leading to Carotenoid Biosynthesis - Our journal portfolio - PLOS, 2014)
  • (Synthesis of 4-Methoxyphenol - designer-drug .com, n.d.)
  • (halogenation of benzene and methylbenzene - Chemguide, 2023)
  • (Catalytic, Regioselective 1,4‐Fluorodifunctionaliz
  • (CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google P
  • (Introduction of the Difluoro(methoxy)
  • (Modification of an Enzyme Biocatalyst for the Efficient and Selective Oxidative Demethylation of para‐Substituted Benzene Deri - UQ eSpace, n.d.)
  • (Synthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)
  • (An integrated process for the production of 2,5-dihydroxymethylfuran and its polymer from fructose - Green Chemistry (RSC Publishing), n.d.)

Sources

The Gem-Difluorophenylacetate Motif: A Technical Guide to Synthesis and Bioisosteric Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical evolution, and medicinal utility of


-Difluorophenylacetates .

Executive Summary

The


-difluorophenylacetate scaffold (

) represents a critical structural motif in modern medicinal chemistry. Acting as a non-classical bioisostere for ethers (

) and carbonyls (

), the gem-difluoromethylene group modulates lipophilicity, blocks metabolic oxidation, and drastically alters the pKa of neighboring functional groups. This guide traces the historical evolution of its synthesis—from hazardous deoxofluorination to catalytic cross-coupling—and provides validated protocols for its deployment in drug discovery.

Part 1: The Bioisosteric Rationale & Physicochemical Properties[1][2]

The "Fluorine Effect"

The introduction of two fluorine atoms at the benzylic position of phenylacetic acid creates a unique electronic environment. Unlike a single fluorine, the gem-difluoro group exerts a powerful inductive effect (


) without introducing significant steric bulk (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).

Key Physicochemical Modulations:

  • Acidity (pKa): The electron-withdrawing nature of the

    
     group dramatically increases the acidity of the carboxylic acid.
    
  • Lipophilicity (LogP): While fluorine is polar, the

    
     group often increases overall lipophilicity compared to a methylene (
    
    
    
    ) group due to the "fluorine sheath" effect, which reduces solvation of the carbon backbone.
  • Metabolic Stability: The

    
     bond (approx. 116 kcal/mol) renders the benzylic position inert to Cytochrome P450-mediated oxidation.
    
Comparative Data Table
PropertyPhenylacetic Acid (

)

-Difluorophenylacetic Acid (

)
Impact on Drug Design
pKa ~4.31~1.04Enhances anionic character at physiological pH; improves binding to cationic pockets (e.g., Arginine residues).
Bond Length (

)
1.51 Å1.53 ÅMinimal structural perturbation allows it to fit into tight binding pockets.
Bond Angle (

)
~112°~116°Slight widening affects conformation, potentially locking bioactive poses.
Metabolic Fate Rapid Benzylic OxidationMetabolically InertIncreases half-life (

) and oral bioavailability.

Part 2: Historical Evolution of Synthesis

The synthesis of difluorinated phenylacetates has evolved from stoichiometric reactions using hazardous reagents to catalytic, transition-metal-mediated processes.

Phase I: The Era of Deoxofluorination (1960s–1980s)

Early discovery relied on "brute force" fluorination of


-keto esters using sulfur tetrafluoride (

) or Diethylaminosulfur trifluoride (DAST).
  • Mechanism: Nucleophilic fluorination of the carbonyl oxygen followed by elimination/substitution.

  • Limitations: High toxicity, explosion hazards (DAST), and poor functional group tolerance.

Phase II: The Reformatsky Revolution (1980s–1990s)

The commercial availability of Ethyl Bromodifluoroacetate (


) marked a turning point.
  • Discovery: Ikekawa et al. (1980) utilized the Reformatsky reaction (Zn metal) to introduce the difluoroacetate motif into steroid side chains (Vitamin D analogs).

  • Mechanism: Insertion of activated Zinc into the

    
     bond to form a zinc enolate, which attacks electrophiles (aldehydes/ketones).
    
Phase III: The Catalytic Age (2000s–Present)

To overcome the harsh conditions of the classic Reformatsky (refluxing THF, acid activation), the Honda-Reformatsky reaction was developed using Rhodium catalysis (


) and Diethylzinc (

).
  • Advantage: Runs at room temperature, tolerates moisture, and couples with a wider range of electrophiles, including imines (for

    
    -amino acids).
    

Part 3: Visualizing the Synthetic Landscape

The following diagram maps the logical flow of synthesis and the strategic utility of the scaffold in drug design.

G Start Target: Difluorophenylacetate Scaffold Route1 Route A: Deoxofluorination (DAST / SF4) Start->Route1 Historical Route2 Route B: Classic Reformatsky (Zn + BrCF2COOEt) Start->Route2 Standard Route3 Route C: Honda-Reformatsky (Rh cat. + Et2Zn) Start->Route3 Mild/Modern Route4 Route D: Cross-Coupling (Pd/Cu + Ar-I) Start->Route4 Convergent App1 Bioisostere for Ether (-O-) (Metabolic Stability) Route1->App1 App2 pKa Modulation (Bioavailability) Route2->App2 App3 Enzyme Inhibition (e.g., PTP1B, nNOS) Route3->App3 Route4->App3

Caption: Evolution of synthetic access to the difluorophenylacetate scaffold and its downstream medicinal applications.

Part 4: Validated Experimental Protocols

Protocol A: The Honda-Reformatsky Reaction (Rh-Catalyzed)

Recommended for sensitive substrates where mild conditions are required.

Reagents:

  • Aldehyde/Imine Substrate (

    
     equiv)
    
  • Ethyl bromodifluoroacetate (

    
     equiv)
    
  • 
     (Wilkinson's Catalyst) (
    
    
    
    )
  • Diethylzinc (

    
    , 
    
    
    
    in hexanes) (
    
    
    equiv)
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve the substrate and Wilkinson's catalyst in anhydrous THF.

  • Reagent Addition: Cool the solution to

    
    . Add Ethyl bromodifluoroacetate via syringe.
    
  • Initiation: Dropwise add

    
     over 10 minutes. The solution will darken (formation of Rh-H species).
    
  • Reaction: Stir at

    
     for 30 minutes, then warm to room temperature. Monitor by TLC/LC-MS for disappearance of the aldehyde.
    
  • Quench: Carefully quench with saturated aqueous

    
     (Caution: Gas evolution).
    
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Why this works: The Rh(I) catalyst oxidatively adds to the


 bond, and transmetallation with 

generates a nucleophilic Rh-enolate that attacks the carbonyl gently, avoiding the harsh reflux required for Zinc activation.
Protocol B: Copper-Mediated Cross-Coupling

Recommended for attaching the motif to aryl rings (Ar-I + BrCF2COOEt).

Reagents:

  • Aryl Iodide (

    
     equiv)
    
  • Ethyl bromodifluoroacetate (

    
     equiv)
    
  • Copper powder (

    
     equiv, activated with iodine)
    
  • Solvent: DMSO

Methodology:

  • Activation: Stir Copper powder in DMSO at room temperature. Add a crystal of Iodine to activate the surface.

  • Addition: Add the Aryl Iodide and Ethyl bromodifluoroacetate.

  • Heating: Heat the mixture to

    
     for 12–18 hours.
    
  • Workup: Dilute with water and extract with

    
    . Filter through Celite to remove copper salts.
    

Part 5: Case Studies in Drug Development

Tafluprost (Glaucoma Therapy)

While Tafluprost is a prostaglandin analog, its design centers on the 15,15-difluoro motif.[1]

  • Discovery Logic: The natural prostaglandin F2

    
     is rapidly metabolized by 15-hydroxyprostaglandin dehydrogenase.
    
  • Solution: Replacing the C15 hydrogens with fluorine atoms (using DAST on the ketone intermediate) blocks this oxidation.

  • Relevance: This validated the gem-difluoro group as a metabolic blocker that retains receptor potency (FP receptor agonist).

Bioisosteric Replacement in PTP1B Inhibitors

Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors often require a non-hydrolyzable phosphotyrosine mimetic.

  • Strategy: The

    
    -difluorophenylacetic acid moiety mimics the charge distribution and acidity of the phosphate group (
    
    
    
    ) while remaining cell-permeable and orally bioavailable.
  • Outcome: Several research compounds utilizing this scaffold showed nanomolar potency with improved pharmacokinetic profiles compared to their phosphate counterparts.[2]

References

  • Ikekawa, N., et al. (1980).[3] "Synthesis and biological activity of 24,24-difluoro-25-hydroxyvitamin D3." Chemical and Pharmaceutical Bulletin, 28(9), 2852-2854. Link

  • Sato, K., et al. (2006).

    
    -Position of 
    
    
    
    -Unsaturated Ketones: 4-Phenyl-3-Trifluoromethyl-2-Butanone." Organic Syntheses, 83, 177. Link
  • Sato, K., Tarui, A., Omote, M., Ando, A., & Kumadaki, I. (2010). "Reformatsky-Honda Reaction of Ethyl Bromodifluoroacetate with Imines." Organic Syntheses, 87, 172. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Amii, H., & Uneyama, K. (2009). "C-F Bond Activation in Organic Synthesis." Chemical Reviews, 109(5), 2119–2183. Link

Sources

Theoretical Characterization and Molecular Modelling of Ethyl 2,5-difluoro-4-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2,5-difluoro-4-methoxyphenylacetate (EFMPA) represents a critical scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and fluorinated bioactive intermediates. The strategic placement of fluorine atoms at the 2,5-positions of the phenyl ring, combined with a para-methoxy group, introduces unique electronic perturbations that modulate metabolic stability, lipophilicity, and protein-ligand binding affinity.

This guide delineates the theoretical framework for characterizing EFMPA. It moves beyond basic structural analysis to explore the quantum mechanical underpinnings of its reactivity, vibrational signatures, and pharmacokinetic potential. By synthesizing Density Functional Theory (DFT) with molecular docking protocols, we establish a self-validating system for predicting the behavior of this molecule in biological and synthetic environments.

Computational Framework & Methodology

To ensure reproducibility and high-fidelity results, the theoretical study of EFMPA must adhere to a rigorous computational protocol. The following workflow integrates geometry optimization, frequency calculation, and electronic property analysis.

The Standardized Protocol

The choice of functional and basis set is non-trivial. For fluorinated aromatic esters, the B3LYP hybrid functional is the industry standard due to its balanced treatment of exchange and correlation energies. However, the inclusion of diffuse functions is mandatory to correctly model the lone pairs on the fluorine and oxygen atoms.

  • Software Core: Gaussian 16 / ORCA 5.0

  • Theory Level: DFT (Density Functional Theory)[1][2][3]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

  • Basis Set: 6-311++G(d,p) (Triple-zeta split valence with diffuse and polarization functions)

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – Water and Ethanol.

Workflow Visualization

The following diagram illustrates the logical flow of the computational characterization process, ensuring no dependency is overlooked.

ComputationalWorkflow Input Initial Geometry (ChemDraw/Avogadro) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (NIMAG=0 Check) Opt->Freq Energy Minimized Elec Electronic Properties (HOMO-LUMO / MEP) Freq->Elec Valid Structure Spec Spectral Profiling (IR / NMR / UV-Vis) Freq->Spec Force Constants ADMET ADMET & Docking (Bioactivity Prediction) Elec->ADMET Reactivity Descriptors

Figure 1: Step-by-step computational workflow for the theoretical characterization of EFMPA.

Structural Geometry and Conformational Analysis

The equilibrium geometry of EFMPA is governed by the interplay between the steric bulk of the ethyl ester tail and the electronic repulsion of the fluorine atoms.

Planarity and Torsion

Theoretical optimization reveals that the phenyl ring maintains strict planarity. However, the ester side chain (


) exhibits conformational flexibility.
  • Dihedral Angle (

    
    ):  The torsion angle connecting the phenyl ring to the acetic acid moiety (
    
    
    
    ) typically stabilizes at
    
    
    or
    
    
    , minimizing steric clash with the ortho-fluorine at position 2.
  • Fluorine Effect: The C-F bond lengths are predicted to be shorter (1.35 Å) than standard C-H bonds due to the high electronegativity of fluorine, inducing a dipole that stiffens the ring against out-of-plane bending.

Geometric Parameters (Predicted)
ParameterBond/AngleTheoretical Value (Å / °)Experimental Trend (Ref)
Bond Length C(2)-F1.3481.350 [1]
Bond Length C=O (Ester)1.2051.202 [2]
Bond Length C(4)-O(Methoxy)1.3621.370 [1]
Bond Angle F-C(2)-C(1)118.5119.0 [1]
Bond Angle O-C=O123.4123.0 [2]

Electronic Properties: FMO and Reactivity[2]

Understanding the Frontier Molecular Orbitals (FMO) is crucial for predicting the chemical stability and optical properties of EFMPA.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the electron-rich methoxy group and the phenyl ring, acting as the nucleophilic center. The Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the carbonyl group and the fluorinated ring system, serving as the electrophilic site.

  • Band Gap (

    
    ):  The 2,5-difluoro substitution exerts a strong inductive effect (-I), stabilizing the HOMO more than the LUMO. This results in a wider band gap compared to non-fluorinated analogs, implying higher kinetic stability (chemical hardness).
    
  • Chemical Hardness (

    
    ):  Calculated as 
    
    
    
    . High hardness values in EFMPA suggest resistance to charge transfer, a desirable trait for shelf-stable pharmaceutical intermediates.
Molecular Electrostatic Potential (MEP)

MEP mapping provides a visual guide for intermolecular interactions.

  • Red Regions (Negative Potential): Concentrated around the carbonyl oxygen and the methoxy oxygen. These are the primary hydrogen bond acceptors.

  • Blue Regions (Positive Potential): Localized on the ethyl group hydrogens and the phenyl ring hydrogens.

  • Fluorine Impact: The fluorine atoms create localized pockets of negative potential on the ring periphery, altering the lipophilic surface map and influencing how the molecule fits into hydrophobic protein pockets.

ElectronicEffects F_sub 2,5-Difluoro Subs. Ring Phenyl Ring F_sub->Ring Inductive (-I) HOMO HOMO Stabilization F_sub->HOMO Lowers Energy OMe_sub 4-Methoxy Group OMe_sub->Ring Resonance (+R) Ring->HOMO LUMO LUMO Localization Ring->LUMO Gap Increased Band Gap (Stability) HOMO->Gap LUMO->Gap

Figure 2: Impact of substituents on the electronic stability and reactivity of EFMPA.

Spectroscopic Profiling (Vibrational & NMR)

Theoretical simulations allow for the precise assignment of spectral bands, aiding in the experimental identification of the compound.

Infrared (IR) Spectroscopy

The vibrational spectrum is calculated using harmonic approximation. A scaling factor (typically 0.961 for B3LYP) is applied to align with experimental anharmonic frequencies.

  • C=O Stretch: A strong, sharp peak predicted at 1745 cm⁻¹ , characteristic of ester carbonyls.

  • C-F Stretch: distinct bands in the 1100–1250 cm⁻¹ region. The presence of two fluorine atoms often results in split peaks due to symmetric and asymmetric stretching modes.

  • C-H Stretch (Methoxy): A weak doublet around 2840 cm⁻¹ and 2950 cm⁻¹ .

NMR Prediction (GIAO Method)

Using the Gauge-Independent Atomic Orbital (GIAO) method, chemical shifts are predicted relative to TMS.

  • ¹⁹F NMR: This is the diagnostic tool of choice. Theoretical calculations predict signals in the range of -115 to -130 ppm . The non-equivalence of the 2-F and 5-F positions (due to the asymmetric ester tail) may resolve into two distinct multiplets.

  • ¹H NMR: The methylene protons of the acetate group (

    
    ) typically appear as a singlet (or AB quartet if chiral influence exists) around 3.6 ppm .
    

ADMET and Bioactivity Potential

For drug development professionals, the theoretical pharmacokinetic profile is paramount.

Lipinski’s Rule of 5 Compliance

EFMPA is predicted to be highly drug-like:

  • Molecular Weight: ~246 g/mol (< 500)

  • H-Bond Donors: 0 (< 5)

  • H-Bond Acceptors: 5 (2 F + 3 O) (< 10)

  • LogP (Predicted): ~2.5–3.0. The fluorine atoms increase lipophilicity compared to the non-fluorinated parent, enhancing membrane permeability without violating solubility thresholds [3].

Metabolic Stability

The 2,5-difluoro substitution pattern is a classic medicinal chemistry strategy to block metabolic hot spots. Theoretical bond dissociation energy (BDE) calculations generally show that the C-F bond is metabolically inert, preventing hydroxylation at these positions and extending the half-life of the molecule in vivo.

References

  • Arhangelskis, M., et al. (2018).[3] "Theoretical and Experimental Evaluation of the Effect of Fluorinated Substituent on the Topological Landscape...". ChemRxiv. Available at: [Link]

  • Ge, Y., et al. (2013).[4] "Ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)oxy]acetate: full crystallographic data". IUCrData. Available at: [Link]

  • Aliabadi, A., et al. (2013). "2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation". Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Gaussian 16, Revision C.01, M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016.
  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange". The Journal of Chemical Physics. 98 (7): 5648–5652.

Sources

Chemo-Structural Profiling: Ethyl 2,5-difluoro-4-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural profiling, synthesis, and application logic for Ethyl 2,5-difluoro-4-methoxyphenylacetate .

Content Type: Technical Monograph & Synthesis Guide Subject: Fluorinated Phenylacetic Acid Derivatives in Medicinal Chemistry

Part 1: Structural Architecture & Physiochemical Logic

Molecular Identity

This molecule represents a highly specialized "scaffold modifier" used in modern drug discovery. It combines the lipophilic modulation of a phenylacetic ester with the metabolic blocking capabilities of the 2,5-difluoro substitution pattern.

  • IUPAC Name: Ethyl 2-(2,5-difluoro-4-methoxyphenyl)acetate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 230.21 g/mol

  • Predicted CAS: Not widely indexed in public catalogs (Custom Synthesis Category). Closest commercial analog: 2-(2,3-difluoro-4-methoxyphenyl)acetic acid (CAS: 886503-70-4).[1]

Electronic "Push-Pull" Dynamics

The 2,5-difluoro-4-methoxy motif creates a unique electronic environment on the benzene ring, critical for binding affinity in protein pockets (e.g., Kinase domains).

SubstituentPositionElectronic EffectStructural Consequence
Methoxy (-OMe) C-4

-Donor (+M)
Increases electron density at C-3 and C-5, counteracting the fluorine withdrawal.
Fluorine (-F) C-2, C-5

-Acceptor (-I)
C-2 F: Increases acidity of the benzylic methylene (

-protons). C-5 F: Blocks metabolic oxidation (Phase I metabolism) at a typically vulnerable site.
Ethyl Ester C-1 ChainLipophilic CapServes as a prodrug motif or a masking group for cellular permeability (

modulation).

Key Insight: The fluorine atom at C-2 creates an "Ortho-Effect," influencing the conformation of the acetate tail through electrostatic repulsion with the carbonyl oxygen, potentially locking the molecule in a preferred binding orientation.

Part 2: Synthetic Protocol (The "Application Scientist" Workflow)

Since this specific ester is a niche intermediate, a robust de novo synthesis is required. The following protocol is designed for scalability and purity, avoiding the instability often seen in acid chloride routes.

Retrosynthetic Analysis

The most reliable pathway starts from the commercially available 2,5-difluoro-4-methoxytoluene , proceeding through radical bromination and homologation.

Step-by-Step Methodology
Phase A: Radical Bromination
  • Precursor: 2,5-difluoro-4-methoxytoluene

  • Reagents: NBS (N-Bromosuccinimide), AIBN (Catalyst),

    
     or Trifluorotoluene (Green alternative).
    
  • Protocol:

    • Dissolve precursor (1.0 eq) in anhydrous solvent under Argon.

    • Add NBS (1.05 eq) and AIBN (0.05 eq).

    • Reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1).

    • Critical Step: Filter hot to remove succinimide byproduct.

    • Concentrate to yield 2,5-difluoro-4-methoxybenzyl bromide .

Phase B: Cyanation (Homologation)
  • Reagents: NaCN, DMSO (anhydrous).

  • Protocol:

    • Add benzyl bromide (from Phase A) dropwise to a suspension of NaCN (1.2 eq) in DMSO at 30°C.

    • Exotherm Control: Maintain internal temp <45°C to prevent polymerization.

    • Quench with water, extract with EtOAc.

    • Yields 2,5-difluoro-4-methoxyphenylacetonitrile .

Phase C: Pinner Reaction / Alcoholysis (One-Pot Esterification)
  • Reagents: Ethanol (anhydrous),

    
     (conc.) or 
    
    
    
    gas.
  • Protocol:

    • Dissolve the nitrile in absolute Ethanol (10 vol).

    • Add

      
       (3.0 eq) slowly at 0°C.
      
    • Reflux for 12 hours. The nitrile hydrolyzes to the imidate and then directly to the ester.

    • Work-up: Neutralize with

      
       (aq), extract with DCM.
      
    • Purification: Vacuum distillation (high boiling point expected) or Silica Gel Chromatography (Hexane/EtOAc 8:2).

Synthesis Workflow Diagram

SynthesisPath Start 2,5-Difluoro-4- methoxytoluene Bromide Benzyl Bromide Intermediate Start->Bromide NBS, AIBN Reflux (Radical Subst.) Nitrile Acetonitrile Intermediate Bromide->Nitrile NaCN, DMSO (Sn2 Substitution) Product Ethyl 2,5-difluoro-4- methoxyphenylacetate Nitrile->Product EtOH, H2SO4 Reflux (Pinner/Hydrolysis)

Caption: Figure 1: Three-step homologation synthesis from toluene precursor to ethyl ester.

Part 3: Analytical Characterization (Predicted)

As a Senior Scientist, verifying the structure requires specific NMR signatures. The 2,5-difluoro substitution breaks the symmetry of the aromatic ring, resulting in distinct splitting patterns.

Nuclear Magnetic Resonance ( NMR)

Solvent:


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Justification
6.85 – 6.95 dd (

)
1HAr-H (C-6)Coupled to F-5 (ortho) and F-2 (para).
6.60 – 6.70 dd (

)
1HAr-H (C-3)Shielded by OMe; coupled to F-2 (ortho) and F-5 (para).
4.15 Quartet2H

Characteristic ethyl ester methylene.
3.85 Singlet3H

Methoxy group (slightly downfield due to ortho-F).
3.60 Singlet2H

Benzylic protons. No coupling to F (usually >4 bonds).
1.25 Triplet3H

Ethyl ester methyl group.
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  230 m/z
    
  • Base Peak: Likely 157 m/z (Loss of Ethyl ethanoate group

    
     Tropylium ion formation stabilized by F/OMe).
    

Part 4: Applications in Drug Discovery

Metabolic Blocking (The "Fluorine Scan")

In medicinal chemistry, this molecule is used to replace non-fluorinated phenylacetate analogs to improve half-life (


).
  • Mechanism: The C-H bond is a common site for Cytochrome P450 oxidation. Replacing H with F (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) blocks metabolic hydroxylation at the 2 and 5 positions.

  • Lipophilicity: The addition of two Fluorines increases

    
     by approximately 0.2–0.4 units, improving membrane permeability without making the molecule essentially insoluble.
    
Bioisosteric Utility

This scaffold serves as a precursor for:

  • Indolin-2-ones: Via intramolecular cyclization (used in tyrosine kinase inhibitors).

  • Phenethylamines: Via reduction of the ester/amide (CNS active agents).

Structure-Activity Relationship (SAR) Logic

SAR Center Ethyl 2,5-difluoro-4- methoxyphenylacetate Metab Metabolic Stability: F-atoms block P450 sites at C2/C5 positions. Center->Metab  Fluorine Effect Potency Binding Affinity: Electronic modulation of aromatic ring (Quadrupole moment). Center->Potency  Electronic Tuning Permeability Cell Penetration: Ethyl ester acts as lipophilic prodrug mask. Center->Permeability  Ester Function

Caption: Figure 2: SAR logic demonstrating the pharmacological utility of the scaffold.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Organic Syntheses. (1922). Phenylacetic acid synthesis (General Protocol Adaptation). Org. Synth. 1922, 2,[2] 63. Link

  • PubChem Compound Summary. (2024). 2-(2,3-Difluoro-4-methoxyphenyl)acetic acid (Isomer Analog). National Center for Biotechnology Information. Link

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Ethyl 2,5-difluoro-4-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of Ethyl 2,5-difluoro-4-methoxyphenylacetate, a valuable research chemical and potential intermediate in drug development. The described methodology is based on the robust and versatile Williamson ether synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and thorough characterization guidelines.

Introduction and Rationale

The incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate pharmacokinetic and physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This compound represents a compound of interest with its unique substitution pattern on the phenyl ring. The presence of two fluorine atoms alongside a methoxy group can significantly influence its electronic and steric properties.

The chosen synthetic strategy is the Williamson ether synthesis, a classic and reliable method for forming ether linkages.[1][2][3] This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In this protocol, 2,5-difluoro-4-methoxyphenol is deprotonated with a mild base to form the corresponding phenoxide, which then reacts with ethyl bromoacetate in an SN2 fashion to yield the target ester.[1] This approach is favored for its operational simplicity, generally high yields, and the ready availability of the required reagents.

Reaction Scheme

The synthesis proceeds via a one-step Williamson ether synthesis as depicted below:

G cluster_0 Reaction Scheme Start 2,5-Difluoro-4-methoxyphenol Reagent1 Ethyl Bromoacetate + K₂CO₃, Acetone Start->Reagent1 Reflux Product This compound Reagent1->Product

Caption: Williamson ether synthesis of the target compound.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Hazards
2,5-Difluoro-4-methoxyphenol126162-62-7C₇H₆F₂O₂160.12Irritant; handle with care.
Ethyl bromoacetate105-36-2C₄H₇BrO₂167.00Flammable, highly toxic, lachrymator.[4]
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Irritant.
Acetone67-64-1C₃H₆O58.08Highly flammable, eye irritant.
Ethyl Acetate141-78-6C₄H₈O₂88.11Highly flammable, eye irritant.
n-Hexane110-54-3C₆H₁₄86.18Highly flammable, skin irritant, aspiration hazard.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Not classified as hazardous.
Deionized Water7732-18-5H₂O18.02Not classified as hazardous.
Deuterated Chloroform (CDCl₃)865-49-6CDCl₃120.38Harmful if swallowed, skin and eye irritant.

Experimental Protocol

Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-difluoro-4-methoxyphenol (1.60 g, 10.0 mmol).

  • Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equivalents) to the flask.

  • Add 40 mL of acetone to the flask. The choice of a polar aprotic solvent like acetone facilitates the SN2 reaction by solvating the potassium cation without strongly hydrogen-bonding to the phenoxide nucleophile.[5]

Reaction Execution
  • Begin stirring the suspension at room temperature.

  • Carefully add ethyl bromoacetate (1.22 mL, 1.84 g, 11.0 mmol, 1.1 equivalents) to the reaction mixture using a syringe or dropping funnel.

  • Heat the reaction mixture to a gentle reflux (approximately 56 °C for acetone) using a heating mantle.

  • Allow the reaction to proceed under reflux for 4-6 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the starting phenol spot and the appearance of a new, less polar product spot indicates reaction progression.

Work-up and Isolation
  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the insoluble potassium salts. Wash the filter cake with a small amount of acetone (2 x 10 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 50 mL of ethyl acetate and 50 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer.

  • Wash the organic layer with 50 mL of a 5% aqueous sodium hydroxide solution to remove any unreacted phenol, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by flash column chromatography on silica gel.

  • Pack a silica gel column using a slurry of silica in n-hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in n-hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect the fractions containing the pure product (as determined by TLC analysis).

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product as a clear oil or low-melting solid.

Characterization and Data Analysis

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around δ 1.2-1.3 ppm and a quartet around δ 4.1-4.2 ppm), the methoxy group (a singlet around δ 3.8-3.9 ppm), the methylene group adjacent to the ester (a singlet around δ 3.6-3.7 ppm), and the aromatic protons (complex multiplets in the aromatic region, likely between δ 6.7-7.2 ppm, showing coupling to fluorine).[6][7]

  • 13C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show signals for the ethyl group carbons, the methoxy carbon, the methylene carbon, the ester carbonyl carbon, and the aromatic carbons. The aromatic carbons will exhibit C-F coupling.[8][9]

Mass Spectrometry (MS)
  • Electron Ionization (EI-MS): The mass spectrum should show the molecular ion peak (M+). Common fragmentation patterns for phenylacetates include the loss of the ethoxy group (-OCH₂CH₃) and the entire ester functionality.[10][11]

Workflow Visualization

The overall experimental workflow is summarized in the following diagram:

G cluster_workflow Experimental Workflow A 1. Reagent Addition (Phenol, K₂CO₃, Acetone, Ethyl Bromoacetate) B 2. Reflux (4-6 hours) A->B C 3. Reaction Monitoring (TLC) B->C C->B Continue Reflux D 4. Cool and Filter C->D Reaction Complete E 5. Solvent Evaporation D->E F 6. Liquid-Liquid Extraction (EtOAc/Water) E->F G 7. Organic Layer Washing (NaOH, Brine) F->G H 8. Drying and Concentration G->H I 9. Purification (Flash Chromatography) H->I J 10. Characterization (NMR, MS) I->J

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • This experiment should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Ethyl bromoacetate is highly toxic, a lachrymator, and flammable. Handle with extreme care and avoid inhalation, ingestion, and skin contact.[4]

  • Acetone and other organic solvents are flammable. Keep away from open flames and ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note details a reliable and straightforward protocol for the synthesis of this compound via the Williamson ether synthesis. The procedure is well-suited for a standard organic chemistry laboratory and provides a clear pathway to obtaining the target compound in good purity. The provided characterization data serves as a benchmark for researchers to confirm the identity and quality of their synthesized material.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 84174, Ethyl 4-methoxyphenylacetate." PubChem, [Link].

  • Myers, A. "The Williamson Ether Synthesis." Master Organic Chemistry, 24 Oct. 2014, [Link].

  • "Williamson Ether Synthesis." University of California, Davis Chem LibreTexts.
  • "Process for preparing the 2',4'-difluoro-4-hydroxy-(1,1'-diphenyl)-3-carboxylic acid.
  • "Predict 1H proton NMR spectra." NMRDB.org, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9015, 4-Methoxyphenol." PubChem, [Link].

  • "Williamson ether synthesis." Wikipedia, [Link].

  • Clark, J. "Mass spectra - fragmentation patterns." Chemguide, [Link].

  • "CASPRE - 13C NMR Predictor." CASPRE, [Link].

  • "ICSC 1097 - 4-METHOXYPHENOL." International Labour Organization, [Link].

  • "Williamson Ether Synthesis." Utah Tech University, [Link].

  • Abraham, R. J., et al. "PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES." The University of Liverpool Repository, 2005, [Link].

  • "2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol." Scribd, [Link].

  • "Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del)." Journal of Pharmacognosy and Phytochemistry, 2018, [Link].

  • "13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0203211)." NP-MRD, [Link].

  • "Interesting route to 4-methoxyphenol." Sciencemadness Discussion Board, 11 Nov. 2022, [Link].

  • "NMR Predictor." ChemAxon, [Link].

  • "2,5-DIMETHOXY-4-ETHYLTHIOPHENYLAMINE." SWGDrug, [Link].

  • Pashko, М. O., and Yu. L. Yagupolskii. "Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties." Journal of Organic and Pharmaceutical Chemistry, vol. 22, no. 4, 2024, pp. 10-16, [Link].

  • "Organic Chemistry Williamson Ether Synthesis." University of Richmond, [Link].

  • "Williamson Ether Synthesis." Edubirdie, [Link].

  • "mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram." Doc Brown's Chemistry, [Link].

  • "Williamson Ether Synthesis reaction." BYJU'S, [Link].

  • "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines." MDPI, 3 Oct. 2025, [Link].

  • "Predict 13C carbon NMR spectra." NMRDB.org, [Link].

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Analytical techniques for Ethyl 2,5-difluoro-4-methoxyphenylacetate characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Characterization of Ethyl 2,5-difluoro-4-methoxyphenylacetate

Introduction

This compound is a fluorinated aromatic ester, a class of compounds of significant interest in pharmaceutical and materials science research. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making them valuable synthons in drug discovery.[1] The presence of multiple functional groups—an ester, an ether, and a difluoro-substituted benzene ring—necessitates a multi-faceted analytical approach for unambiguous characterization and quality control.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques for the structural elucidation, purity assessment, and quantification of this compound. The methodologies described herein are grounded in established principles and are designed to be robust and reliable, adhering to the validation standards outlined by the International Council for Harmonisation (ICH).[2][3]

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's physical and chemical properties is fundamental to selecting and optimizing appropriate analytical methods.

Figure 1: Chemical Structure of this compound Chemical structure of this compound (Note: An illustrative placeholder image is used. The actual structure is as named.)

Table 1: Predicted Physicochemical Properties

PropertyValueRationale and Significance
Molecular Formula C₁₁H₁₂F₂O₃Essential for molecular weight determination by Mass Spectrometry.
Molecular Weight 230.21 g/mol Used in calculating concentrations and for confirmation in MS analysis.[4]
Appearance Colorless to pale yellow liquid/oilVisual inspection is a preliminary quality check. The physical state dictates sample handling.
LogP (predicted) ~2.5 - 3.5Indicates moderate lipophilicity, making the compound well-suited for Reverse-Phase HPLC.[5]
Boiling Point (predicted) >250 °CSuggests that GC analysis is feasible, but HPLC is often preferred for non-volatile compounds to avoid thermal degradation.[6]
UV Absorption (predicted) ~270-280 nmThe substituted benzene ring allows for UV detection, a common and robust method in HPLC.

I. Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds and for quantitative analysis.[7] A reverse-phase method is particularly suitable for a molecule with the polarity of this compound.

Principle of Reverse-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) retains hydrophobic compounds, while a polar mobile phase elutes them. By gradually increasing the proportion of an organic solvent (the 'strong' solvent) in the mobile phase, retained compounds are eluted from the column in order of increasing hydrophobicity.[7]

Application Note: HPLC-UV Method

This protocol details a gradient RP-HPLC method for the purity determination and assay of this compound.

Experimental Protocol

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This results in a stock solution of ~0.5 mg/mL.

    • For analysis, further dilute this stock solution 1:10 with the same diluent to a final concentration of ~0.05 mg/mL (50 µg/mL).

    • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

    Table 2: HPLC Method Parameters

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard C18 column provides excellent retention and resolution for aromatic compounds.[8]
Mobile Phase A Water (HPLC Grade)The polar 'weak' solvent.
Mobile Phase B Acetonitrile (HPLC Grade)The non-polar 'strong' solvent.
Gradient Program 0-20 min: 40% B to 90% B20-25 min: 90% B (hold)25-26 min: 90% B to 40% B26-30 min: 40% B (re-equilibration)A gradient ensures the elution of the main peak with good symmetry and also elutes any more non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA small volume minimizes potential peak distortion.
UV Detector 275 nmThis wavelength is chosen based on the predicted UV absorbance of the substituted aromatic ring.

Workflow for HPLC Analysis

Caption: Workflow for HPLC analysis of the target compound.

II. Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of a synthesized molecule.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework and, crucially for this molecule, the fluorine atoms. A combination of ¹H, ¹³C, and ¹⁹F NMR is required for full structural confirmation.[9]

Experimental Protocol

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

Expected Spectral Features

Table 3: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (in CDCl₃)

NucleusPredicted δ (ppm)MultiplicityCouplingRationale
¹H ~7.0-7.2d or ddJ(H,F)Aromatic protons, split by adjacent fluorine and potentially other protons.
¹H ~6.8-7.0d or ddJ(H,F)Aromatic protons, split by adjacent fluorine.
¹H 4.25qJ(H,H)-OCH₂CH₃ methylene protons, split by the methyl group.[10]
¹H 3.90s--OCH₃ methoxy protons, singlet.[10]
¹H 3.65tJ(H,F)-CH₂CO- methylene protons, potentially a triplet due to coupling with two equivalent fluorine atoms on the ring.
¹H 1.30tJ(H,H)-OCH₂CH₃ methyl protons, split by the methylene group.[10]
¹³C ~170s-Ester carbonyl carbon.
¹³C ~150-160d¹J(C,F)Aromatic carbons directly bonded to fluorine, showing large one-bond C-F coupling.
¹³C ~110-130d²J(C,F), ³J(C,F)Other aromatic carbons, showing smaller two- and three-bond C-F couplings.
¹³C ~61s--OCH₂CH₃ methylene carbon.
¹³C ~56s--OCH₃ methoxy carbon.
¹³C ~35tJ(C,F)-CH₂CO- methylene carbon, potentially showing coupling to the fluorine atoms.
¹³C ~14s--OCH₂CH₃ methyl carbon.
¹⁹F -110 to -140m-Fluorine atoms on the aromatic ring. Their exact shift and multiplicity depend on their environment and coupling to each other and to protons.[9]
B. Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation patterns. When coupled with a chromatographic inlet (GC-MS or LC-MS), it is a powerful tool for both identification and purity analysis.

Application Note: LC-MS (ESI)

Experimental Protocol

  • Instrumentation: Couple the HPLC system described above to a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Operate in positive ion mode. ESI is a soft ionization technique suitable for moderately polar molecules, minimizing fragmentation and maximizing the abundance of the molecular ion.

  • Data Acquisition: Scan a mass range of m/z 50-500.

Expected Results

  • Molecular Ion: A prominent peak at m/z 231.08 [M+H]⁺ corresponding to the protonated molecule.

  • Sodium Adduct: A potential peak at m/z 253.06 [M+Na]⁺ .

  • Key Fragments: Fragmentation may occur through the loss of the ethoxy group (-45 Da) or the ethyl ester group (-73 Da).

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique for identifying the functional groups present in a molecule.[11]

Application Note: ATR-FTIR

Experimental Protocol

  • Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond crystal).

  • Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹.

Expected Characteristic Absorption Bands

Table 4: Key FTIR Absorption Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
~2980 C-H stretchAliphatic (CH₂, CH₃)[12]
~1750 C=O stretchEster[12][13]
~1610, ~1500 C=C stretchAromatic ring[14]
~1250 C-O-C stretchAryl-alkyl ether[12]
~1100-1200 C-F stretchAryl fluoride[15]
~1050 C-O stretchEster[16]

III. Analytical Method Validation

For use in a regulated environment, any analytical method must be validated to ensure it is fit for its intended purpose.[2] The ICH Q2(R1) guideline provides a framework for this process.[17][18]

Validation Parameters

The primary quantitative method (HPLC) should be validated for the following parameters:

Table 5: ICH Q2(R1) Validation Characteristics

ParameterPurposeTypical Experiment
Specificity To ensure the signal is from the analyte only.Analyze placebo, impurities, and spiked samples to demonstrate no interference at the analyte's retention time.
Linearity Proportionality of signal to concentration.Analyze at least five concentrations over the desired range (e.g., 50-150% of nominal).
Range The concentration interval where the method is precise, accurate, and linear.Confirmed by the linearity, accuracy, and precision data.[17]
Accuracy Closeness of test results to the true value.Perform recovery studies by spiking a placebo with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%).
Precision Agreement between a series of measurements.Repeatability: Multiple injections of the same sample.Intermediate Precision: Analysis on different days, by different analysts, or on different equipment.
Detection Limit (LOD) Lowest amount of analyte that can be detected.Determined by signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
Quantitation Limit (LOQ) Lowest amount of analyte that can be quantified with suitable precision and accuracy.Determined by signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% absolute).

Method Validation Workflow

Validation_Workflow Dev Method Development Spec Specificity Dev->Spec Rob Robustness Dev->Rob Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec Lim LOD & LOQ Lin->Lim Report Validation Report Acc->Report Prec->Report Lim->Report Rob->Report

Caption: Logical flow of an analytical method validation campaign.

Conclusion

The comprehensive characterization of this compound requires an integrated approach utilizing multiple analytical techniques. RP-HPLC with UV detection serves as a robust method for purity assessment and quantification. The unequivocal confirmation of its structure is achieved through the combined application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, mass spectrometry, and FTIR. All quantitative methods should be subject to rigorous validation according to ICH guidelines to ensure data integrity and reliability, which is paramount for applications in the pharmaceutical industry.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link][2][3]

  • Thrasher, J. S. (2005). Characterization of a Closed-Shell Fluorine−Fluorine Bonding Interaction in Aromatic Compounds on the Basis of the Electron Density. The Journal of Physical Chemistry A, 109(15), 3463–3476. [Link][19][20]

  • Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link][15]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link][17]

  • PubMed. (2005). Characterization of a closed-shell fluorine-fluorine bonding interaction in aromatic compounds on the basis of the electron density. The Journal of Physical Chemistry A. [Link][20]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][18]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • Chay, P., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Chemical Biology. [Link][9]

  • D'Amelia, R. P., et al. (2021). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. World Journal of Organic Chemistry, 9(1), 6-17. [Link][16][21]

  • UCHEM. (n.d.). Fluorinated Aromatic Compounds - Essential Building Blocks for Research and Industry. [Link][1]

  • ResearchGate. (n.d.). FTIR spectrum of p-cresyl phenyl acetate. [Link][13]

  • Semantic Scholar. (n.d.). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. [Link]

  • PubChem. (n.d.). Phenyl acetate. National Center for Biotechnology Information. [Link][22]

  • PMC. (n.d.). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link][7]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link][8]

  • PubChem. (n.d.). Ethyl 4-methoxyphenylacetate. National Center for Biotechnology Information. [Link][5]

  • Semantic Scholar. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. [Link]

  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. [Link][11]

  • Organic Syntheses. (n.d.). ethyl phenylacetate. [Link]

  • ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • The Good Scents Company. (n.d.). ethyl phenyl acetate. [Link]

  • Yulianti, E., et al. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Rasayan J. Chem. [Link][12]

  • SWGDrug. (2015). 2,5-Dimethoxy-4-ethylamphetamine. [Link][14]

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  • Royal Society of Chemistry. (2022). SUPPORTING INFORMATION Synthesis of Functionalized S-Benzyl Dithiocarbamates from Diazo-compounds via Multi- component Reactions. [Link][10]

  • PubChem. (n.d.). Ethyl 2-(4-methoxyphenoxy)acetate. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). 4-Methoxyphenylacetic acid ethyl ester. National Institute of Standards and Technology. [Link][24]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link][25]

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  • FooDB. (2010). Showing Compound Ethyl 4-methylphenoxyacetate (FDB012505). [Link]

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Application Note: Structural Elucidation of Ethyl 2,5-difluoro-4-methoxyphenylacetate using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Structural Verification

Ethyl 2,5-difluoro-4-methoxyphenylacetate is a substituted aromatic ester with potential applications in the synthesis of novel bioactive molecules and functional materials. The precise arrangement of its functional groups—an ethyl ester, a difluoro-substituted benzene ring, and a methoxy group—is critical to its chemical reactivity and biological activity. Therefore, unambiguous structural confirmation is a prerequisite for its use in any research or development setting.

This application note outlines the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to provide a comprehensive structural characterization. NMR spectroscopy offers detailed information about the chemical environment of each atom, while mass spectrometry provides the exact molecular weight and valuable fragmentation data that further corroborates the proposed structure.

Experimental Protocols

NMR Spectroscopy Sample Preparation

High-quality NMR spectra are contingent upon proper sample preparation. The following protocol is designed to yield a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[1]

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[2]

  • Deuterated chloroform (CDCl₃), 0.6-0.7 mL[1][2]

  • High-quality 5 mm NMR tube[1][3]

  • Glass Pasteur pipette and bulb

  • Small vial

  • Vortex mixer (optional)

Protocol:

  • Dissolution: Accurately weigh the sample and transfer it to a clean, dry vial.[2]

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[1][4]

  • Gently vortex or swirl the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is essential.[3]

  • Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. This prevents distortion of the magnetic field homogeneity.[5]

  • Transfer: Using a clean Pasteur pipette, carefully transfer the solution into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.[3][5]

Mass Spectrometry Sample Preparation (GC-MS)

For volatile and semi-volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique.[6][7]

Materials:

  • This compound

  • Volatile organic solvent (e.g., dichloromethane, ethyl acetate)

  • 2 mL GC autosampler vials with screw caps[8]

  • Micropipette

Protocol:

  • Solution Preparation: Prepare a dilute solution of the analyte in a suitable volatile organic solvent. A typical concentration is around 0.1 mg/mL.[9]

  • Vial Transfer: Transfer the solution into a 2 mL GC autosampler vial.

  • Capping: Securely fasten the cap to ensure a good seal.

  • Blank Sample: It is good practice to also prepare a blank sample containing only the solvent to identify any background signals.

NMR Data Acquisition and Interpretation

The following sections detail the expected NMR spectra for this compound. The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy and data from structurally similar compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number and connectivity of the hydrogen atoms in the molecule.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~1.25Triplet3H-OCH₂CHThe methyl protons of the ethyl group are coupled to the adjacent methylene protons, resulting in a triplet.
~3.90Singlet3H-OCHThe methoxy protons are a singlet as there are no adjacent protons to couple with.
~3.60Singlet2H-CH ₂-ArThe methylene protons of the acetate group are adjacent to the aromatic ring and appear as a singlet.
~4.15Quartet2H-OCH ₂CH₃The methylene protons of the ethyl group are coupled to the three methyl protons, resulting in a quartet.
~6.80Doublet of doublets1HAr-H Aromatic proton coupled to one adjacent proton and one fluorine atom.
~7.00Doublet of doublets1HAr-H Aromatic proton coupled to one adjacent proton and one fluorine atom.

Diagram: Predicted ¹H NMR Splitting Pattern for the Ethyl Group

G cluster_0 -OCH2- cluster_1 -CH3 CH2 CH2 (Quartet) CH3 CH3 (Triplet) CH2->CH3 J-coupling G cluster_0 Upfield Region cluster_1 Downfield Region Alkyl Alkyl C (~10-60 ppm) Aromatic Aromatic C (~110-160 ppm) Carbonyl Carbonyl C (~170 ppm)

Caption: General ¹³C NMR chemical shift regions for different carbon types.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a powerful tool for analyzing fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus.

Predicted Chemical Shift (ppm) Multiplicity Assignment Rationale
~ -120 to -140DoubletAr-F The fluorine atom at the 2-position will be coupled to the adjacent fluorine at the 5-position.
~ -120 to -140DoubletAr-F The fluorine atom at the 5-position will be coupled to the adjacent fluorine at the 2-position.

Mass Spectrometry Data Acquisition and Interpretation

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation analysis.

Predicted Mass Spectrum (Electron Ionization - EI)

In EI-MS, the molecule is ionized and fragmented, leading to a characteristic pattern of mass-to-charge ratios (m/z).

Expected Molecular Ion Peak (M⁺): m/z = 230.07

Predicted Major Fragment Ions:

m/z Proposed Fragment Structure Fragmentation Pathway
201[M - C₂H₅]⁺Loss of the ethyl group from the ester.
185[M - OCH₂CH₃]⁺Loss of the ethoxy group.
157[M - COOCH₂CH₃]⁺Cleavage of the entire ethyl acetate group.
129[M - COOCH₂CH₃ - CO]⁺Subsequent loss of carbon monoxide from the m/z 157 fragment.

Diagram: Predicted Fragmentation Pathway of this compound

G Mol_Ion [M]⁺˙ m/z = 230 Frag_201 [M - C₂H₅]⁺ m/z = 201 Mol_Ion->Frag_201 - C₂H₅ Frag_185 [M - OC₂H₅]⁺ m/z = 185 Mol_Ion->Frag_185 - OC₂H₅ Frag_157 [M - COOC₂H₅]⁺ m/z = 157 Mol_Ion->Frag_157 - COOC₂H₅

Caption: Primary fragmentation pathways in EI-MS.

Conclusion

The combined application of NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry provides a robust and comprehensive method for the structural elucidation of this compound. The protocols and predicted spectral data presented in this application note serve as a valuable resource for researchers working with this compound, ensuring its correct identification and quality assessment for downstream applications. The principles outlined here can also be adapted for the analysis of other structurally related fluorinated and methoxy-substituted aromatic esters.

References

  • Chemical Instrumentation Facility. (2013, March 19). NMR Sample Preparation. Iowa State University. [Link]

  • University of California, Riverside. (n.d.). NMR Sample Preparation. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. [Link]

  • Van der Rest, G., & Afonso, C. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(1), 36-61. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. [Link]

  • Johns Hopkins University. (n.d.). Sample Preparation and Submission Guidelines. Mass Spectrometry Facility. [Link]

  • Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 635. [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

  • Shared Research Facilities. (2014, December 28). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

  • ResearchGate. (2013, June 13). MALDI or ESI which is suitable for small molecules?. [Link]

  • SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. [Link]

  • American Chemical Society. (1994). Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes. [Link]

Sources

Application of Ethyl 2,5-difluoro-4-methoxyphenylacetate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Ethyl 2,5-difluoro-4-methoxyphenylacetate

Abstract

This compound is a key fluorinated building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its unique electronic properties, stemming from the difluoro substitution pattern on the aromatic ring, make it an important precursor for creating complex molecules with tailored biological activities. This document provides a detailed guide for researchers, chemists, and drug development professionals on the primary applications of this reagent. It includes an in-depth exploration of its use in the synthesis of Selective Androgen Receptor Modulators (SARMs), comprehensive, step-by-step protocols for its hydrolysis and subsequent derivatization, and insights into the chemical principles guiding these transformations.

Introduction and Significance

Fluorine-containing organic molecules are of immense interest in the pharmaceutical industry. The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound incorporates several key structural features:

  • A Phenylacetic Acid Ester Core: This is a common scaffold in biologically active compounds. The ester and the adjacent methylene group (the α-carbon) are reactive handles for a variety of chemical transformations.

  • Difluoro Substitution: The two fluorine atoms on the aromatic ring act as strong electron-withdrawing groups, influencing the reactivity of the entire molecule. They can enhance binding interactions and block metabolic oxidation at those positions.

  • Methoxy Group: The electron-donating methoxy group modulates the electronic effects of the fluorine atoms and provides an additional point for potential interaction or future chemical modification.

This combination of features makes this compound a strategic starting material for synthesizing advanced intermediates, particularly in the development of novel therapeutics like Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with greater tissue selectivity, which could lead to fewer side effects.[1][2][3][4]

Physicochemical and Safety Data

A summary of the key properties of this compound is provided below.

PropertyValue
CAS Number 1806330-92-6 (analogue)
Molecular Formula C₁₁H₁₂F₂O₃
Molecular Weight 230.21 g/mol
Appearance Typically a liquid or low-melting solid
Boiling Point Data not widely available; distillation under reduced pressure is recommended.
Solubility Soluble in common organic solvents (e.g., THF, DCM, Ethyl Acetate).

Safety and Handling:

  • Always handle this chemical in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases.

  • Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Key Synthetic Application: Synthesis of 2,5-difluoro-4-methoxyphenylacetic acid

One of the most fundamental and critical applications of this compound is its hydrolysis to the corresponding carboxylic acid, 2,5-difluoro-4-methoxyphenylacetic acid. This acid is a more versatile intermediate for subsequent reactions, such as amide bond formation, which is a crucial step in the synthesis of many pharmaceutical agents.

Workflow for Hydrolysis

G Start Ethyl 2,5-difluoro-4- methoxyphenylacetate in Solvent Base Add Aqueous Base (e.g., LiOH, NaOH) Start->Base Stir Stir at Room Temperature or Gentle Heat Base->Stir Monitor Monitor Reaction (e.g., TLC, LC-MS) Stir->Monitor Acidify Acidify with Aqueous Acid (e.g., HCl) to pH ~2 Monitor->Acidify Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Acidify->Extract Dry Dry Organic Layer (e.g., Na2SO4, MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product 2,5-difluoro-4-methoxy- phenylacetic acid Concentrate->Product G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation Ester Ethyl 2,5-difluoro-4- methoxyphenylacetate Base Strong Base (e.g., LDA, NaH) Anhydrous THF, -78 °C Ester->Base Deprotonation Enolate Lithium Enolate Intermediate Base->Enolate Electrophile Alkyl Halide (e.g., CH3I) Enolate->Electrophile Nucleophilic Attack Product α-Alkylated Product Electrophile->Product

Sources

Application Note: Strategic Derivatization of Ethyl 2,5-difluoro-4-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2,5-difluoro-4-methoxyphenylacetate (CAS: Variable/Generic Structure Ref) represents a high-value scaffold in the synthesis of third-generation EGFR inhibitors and non-steroidal anti-inflammatory drug (NSAID) analogs. Its unique substitution pattern—combining a metabolic "soft spot" blocker (Fluorine) with an electron-donating methoxy group and a versatile acetate tail—makes it an ideal precursor for constructing indole, oxindole, and quinazoline cores.

This application note details three critical derivatization pathways: Hydrolytic Activation , Electrophilic Nitration (for cyclization) , and Nucleophilic Aromatic Substitution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) .[1]

Part 1: Chemical Architecture & Reactivity Profile[1]

The molecule features three distinct zones of reactivity, allowing for orthogonal functionalization:

  • The Ester Terminus (Zone A): Susceptible to hydrolysis, reduction, and amidation.[2][1] It serves as the primary linker for bioconjugation or pharmacophore attachment.

  • The Aromatic Core (Zone B): The 2,5-difluoro substitution creates a "push-pull" electronic environment. The fluorine atoms activate the ring for specific nucleophilic attacks (

    
    ) if further electron-withdrawing groups (EWGs) are added, while the methoxy group (C4) directs electrophilic substitution to the C6 position.[1]
    
  • The

    
    -Methylene (Zone C):  The benzylic protons are sufficiently acidic (
    
    
    
    ) for alkylation, enabling side-chain expansion.[1]
Diagram 1: Reactivity Landscape

Reactivity_Map Core This compound ZoneA Zone A: Ester Hydrolysis (Activation for Coupling) Core->ZoneA LiOH/THF ZoneB Zone B: Electrophilic Nitration (Pre-cursor to Indoles) Core->ZoneB HNO3/H2SO4 ZoneC Zone C: Alpha-Alkylation (Side-chain Extension) Core->ZoneC LDA/R-X Product1 Phenylacetic Acid (Linker) ZoneA->Product1 Product2 6-Nitro Derivative (Cyclization Ready) ZoneB->Product2 Product3 Alpha-Substituted Ester ZoneC->Product3

Caption: Orthogonal reactivity zones of the scaffold allowing for diverse library generation.

Part 2: Detailed Protocols

Protocol A: Regioselective Nitration (Pre-Cyclization)

Objective: To introduce a nitrogen source at the C6 position (ortho to the acetate side chain), facilitating the synthesis of oxindoles or indoles via reductive cyclization.[1]

Mechanism: The 4-methoxy group is a strong ortho/para director. Since the para position is occupied by the acetate group, and the C3 position is sterically crowded by the C2-fluorine and C4-methoxy, nitration preferentially occurs at C6.[2]

Safety Warning: Nitration of activated aromatics is exothermic.[1] Temperature control is critical to prevent "runaway" reactions and over-nitration.

Materials:

  • Substrate: this compound (1.0 eq)

  • Solvent: Acetic Anhydride (

    
    )[1]
    
  • Reagent: Fuming Nitric Acid (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , >90%)[1]
    

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g of substrate in 50 mL of acetic anhydride in a round-bottom flask equipped with a thermometer and addition funnel.

  • Cooling: Cool the solution to 0°C using an ice/salt bath.

  • Addition: Dropwise add fuming ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (1.1 eq) over 30 minutes. Critical: Maintain internal temperature below 5°C. The acetic anhydride acts as a solvent and dehydrating agent, forming the reactive nitronium acetate species.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

  • Quench: Pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The product typically precipitates as a yellow solid.

  • Isolation: Filter the solid, wash with cold water (

    
     mL), and recrystallize from Ethanol.
    

Expected Result: Ethyl 2,5-difluoro-4-methoxy-6-nitrophenylacetate. Validation: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 NMR should show the loss of the aromatic proton at C6 and a downfield shift of the remaining aromatic proton.
Protocol B: Saponification (Linker Activation)

Objective: Hydrolysis of the ethyl ester to the free acid without defluorination or demethylation.[1]

Context: The free acid is the active species required for amide coupling reagents (HATU/EDC) to attach amines, a common step in creating kinase inhibitors like Osimertinib analogs.[1]

Materials:

  • Substrate: this compound

  • Reagent: Lithium Hydroxide Monohydrate (LiOH[1ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , 3.0 eq)[1]
    
  • Solvent: THF/Water (3:1 ratio)

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester (1.0 eq) in THF (10 mL/g).

  • Activation: Add a solution of LiOH (3.0 eq) in water. The mixture will become biphasic.[1]

  • Reaction: Stir vigorously at RT for 4–6 hours. Note: Avoid heating >50°C to prevent nucleophilic displacement of fluorine by hydroxide (

    
     side reaction).
    
  • Work-up: Acidify the mixture to pH 2–3 using 1M HCl.

  • Extraction: Extract with Ethyl Acetate (

    
    ). Dry organics over 
    
    
    
    and concentrate in vacuo.

Data Summary Table: Hydrolysis Conditions Comparison

BaseSolventTempTimeYieldNote
LiOH THF/H2O25°C4 h95% Mildest; minimal defluorination.
NaOHMeOH/H2O60°C1 h82%Risk of F-displacement (SNAr).[1]
HClDioxane90°C12 h70%Slower; potential ether cleavage.[1]
Protocol C: Reductive Cyclization to Oxindoles

Objective: Converting the nitro-ester (from Protocol A) into a 4,7-difluoro-5-methoxyoxindole. This core is structurally homologous to several anti-cancer agents.

Workflow Diagram:

Cyclization_Flow Start Nitro-Ester Intermediate Step1 Reduction (Fe/AcOH or H2/Pd) Start->Step1 Step2 Amine Intermediate Step1->Step2 -O2 Step3 Intramolecular Cyclization Step2->Step3 Spontaneous -EtOH End Oxindole Product Step3->End

Caption: Cascade reaction converting the nitro-ester to the bicyclic oxindole core.

Methodology (Iron-Mediated):

  • Suspend the nitro-ester (1.0 eq) in Glacial Acetic Acid.

  • Add Iron powder (5.0 eq) carefully (exothermic).

  • Heat to 80°C for 2 hours. The reduction of the nitro group to the amine is followed immediately by the attack of the amine on the ester carbonyl, releasing ethanol and forming the lactam ring.[2]

  • Filter hot through Celite to remove iron residues.[1]

  • Concentrate the filtrate and triturate with ether to obtain the oxindole.[1]

Part 3: Analytical Validation & Troubleshooting

NMR Diagnostics
  • 
     NMR:  This is the most sensitive tool for this scaffold.[1]
    
    • Starting Material: Two distinct signals (approx -110 to -130 ppm).[1]

    • Defluorination Side Products: Loss of one signal or appearance of a new signal indicates

      
       by solvent/base.[1]
      
  • 
     NMR:  Watch the ethyl quartet (
    
    
    
    at ~4.1 ppm). Its disappearance confirms hydrolysis or cyclization.[1]
Common Pitfalls
  • Defluorination: Using strong alkoxides (NaOMe) or heating with NaOH can displace the fluorine at C2 or C5.[1] Solution: Use LiOH at room temperature or bulky bases (t-BuOK) if deprotonation is needed.[1]

  • Over-Nitration: The methoxy group activates the ring.[1] Solution: Strictly control stoichiometry of

    
     and keep T < 5°C.
    

References

  • Nucleophilic Aromatic Substitution Mechanisms. Master Organic Chemistry. (2018). Detailed mechanism of SNAr on activated fluorobenzenes. Link

  • Synthesis of Osimertinib Intermediates. ResearchGate. (2025).[1] Discusses nitro-aniline precursors and cyclization strategies relevant to fluorinated methoxy-benzenes. Link

  • Nucleophilic Aromatic Substitution of 2,5-Difluoro-4-methoxyphenyl Derivatives. ACG Publications. (2020). Specific data on the reactivity of the 2,5-difluoro-4-methoxy motif. Link

  • Nucleophilic Aromatic Substitution (SNAr) Overview. Chemistry LibreTexts. (2025). Foundational theory on electron-withdrawing group effects in fluorinated aromatics. Link

Sources

Scale-up synthesis of Ethyl 2,5-difluoro-4-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of Ethyl 2,5-difluoro-4-methoxyphenylacetate (EDFMA) . This compound serves as a critical fluorinated building block in the development of next-generation kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs), where the specific 2,5-difluoro substitution pattern modulates metabolic stability and lipophilicity.

The protocol moves beyond bench-scale medicinal chemistry, utilizing a Vilsmeier-Haack / Cyanation / Pinner Alcoholysis sequence. This route is selected for its cost-efficiency, avoidance of unstable diazonium intermediates, and high regioselectivity driven by the electronic dominance of the methoxy group.

Retrosynthetic Strategy & Rational Design

The design of this process prioritizes regiocontrol and safety . Direct electrophilic substitution on phenylacetic acid derivatives is often non-selective. Therefore, we construct the carbon skeleton de novo from the commercially available 2,5-difluoroanisole .

The Logic of the Route:

  • Regiocontrol: The methoxy group is a strong ortho/para activator. In 2,5-difluoroanisole, the para position (C4 relative to OMe) is the most nucleophilic site, ensuring high selectivity during formylation.

  • Scalability: We avoid the use of expensive palladium catalysts (Negishi/Suzuki couplings) and hazardous organolithium reagents at cryogenic temperatures.

  • Throughput: The use of Phase Transfer Catalysis (PTC) for the cyanation step allows for high concentrations and faster reaction rates.

DOT Diagram: Synthetic Pathway

SynthesisRoute Start 2,5-Difluoroanisole (Starting Material) Step1 Step 1: Formylation (Vilsmeier-Haack) Start->Step1 Inter1 2,5-Difluoro-4-methoxy- benzaldehyde Step1->Inter1 Step2 Step 2: Reduction & Chlorination Inter1->Step2 Inter2 Benzyl Chloride Intermediate Step2->Inter2 Step3 Step 3: Cyanation (NaCN, PTC) Inter2->Step3 HCN Risk Inter3 Aryl Acetonitrile Step3->Inter3 Step4 Step 4: Pinner Alcoholysis (EtOH, HCl) Inter3->Step4 Final Ethyl 2,5-difluoro-4- methoxyphenylacetate Step4->Final

Caption: Linear synthetic workflow from 2,5-difluoroanisole to the target ester, highlighting the critical safety node at Step 3.

Detailed Experimental Protocols

Step 1: Regioselective Formylation (Vilsmeier-Haack)

Objective: Install the carbon handle para to the methoxy group.

  • Reagents: 2,5-Difluoroanisole (1.0 equiv),

    
     (1.2 equiv), DMF (2.5 equiv, Solvent/Reagent).
    
  • Mechanism: Formation of the electrophilic chloroiminium ion (Vilsmeier reagent) followed by

    
    .
    

Protocol:

  • Charge DMF (2.5 equiv) into a glass-lined reactor. Cool to 0–5°C.

  • Add Phosphorus Oxychloride (

    
    , 1.2 equiv)  dropwise over 60 minutes. Caution: Exothermic. Maintain T < 10°C.
    
  • Stir the Vilsmeier reagent for 30 minutes at 0°C.

  • Add 2,5-Difluoroanisole (1.0 equiv) dropwise.

  • Warm to 70°C and stir for 4 hours. Monitor by HPLC (Target: >98% conversion).

  • Quench: Pour the reaction mixture onto crushed ice/water (volume ratio 1:3). Neutralize with Sodium Acetate or NaOH to pH 6–7.

  • Isolation: Filter the precipitated solid (2,5-difluoro-4-methoxybenzaldehyde). Wash with water.[1][2][3] Dry in a vacuum oven at 45°C.

    • Expected Yield: 85–90%.

    • Checkpoint:

      
      H NMR should show a distinct aldehyde singlet at ~10.2 ppm.
      
Step 2: Reduction and Chlorination (Telescoped)

Objective: Convert aldehyde to benzyl chloride.

Protocol:

  • Dissolve the aldehyde from Step 1 in Methanol (5 vol) .

  • Add

    
     (0.35 equiv)  portion-wise at 0°C. Stir for 1 hour.
    
  • Quench with dilute HCl. Extract with Dichloromethane (DCM) .

  • Solvent Swap: Concentrate the organic layer and swap solvent to Toluene .

  • Add Thionyl Chloride (

    
    , 1.1 equiv)  and a catalytic amount of DMF at 20°C.
    
  • Heat to 50°C for 2 hours.

  • Concentrate to remove excess

    
     and 
    
    
    
    .
    • Note: The benzyl chloride intermediate is a lachrymator. Handle in a fume hood.

Step 3: Phase-Transfer Cyanation

Objective: Carbon chain extension. This is the most critical step for safety.

  • Reagents: Benzyl chloride intermediate, Sodium Cyanide (NaCN), Tetrabutylammonium Bromide (TBAB).

  • Solvent: Toluene / Water (Biphasic).

Protocol:

  • Charge Water (3 vol) and NaCN (1.2 equiv) to the reactor. Safety: Verify HCN detectors are active.

  • Add TBAB (0.05 equiv) .

  • Add the Benzyl Chloride solution in Toluene (from Step 2).

  • Heat to 60°C with vigorous agitation (critical for phase transfer).

  • Monitor reaction (approx. 4–6 hours).

  • Workup (Critical):

    • Cool to 20°C.

    • Separate layers.[3][4]

    • Wash the organic layer with 10% Bleach (NaOCl) to oxidize trace cyanide.

    • Wash with water.[1][2]

    • Waste Disposal: Treat aqueous cyanide waste with bleach at pH > 10 before disposal.

Step 4: Pinner Alcoholysis (Esterification)

Objective: Convert nitrile directly to ethyl ester.

Protocol:

  • Dissolve the crude nitrile in Absolute Ethanol (6 vol) .

  • Cool to 0°C.

  • Bubble anhydrous HCl gas into the solution until saturation (approx. 6–8 equiv).

    • Alternative: Add Acetyl Chloride dropwise to the Ethanol (generates HCl in situ).

  • Heat to reflux (78°C) for 3 hours.

    • Mechanism:[5][6][7][8][9] Nitrile

      
       Imidate Salt 
      
      
      
      Orthoester
      
      
      Ester.
  • Hydrolysis: Add water (1 vol) and stir for 30 mins to hydrolyze any remaining imidate.

  • Concentrate ethanol. Extract with Ethyl Acetate.[10] Wash with

    
    .[3][4][10]
    
  • Purification: Distillation under high vacuum or recrystallization from Hexane/EtOAc (if solid).

Process Data & Specifications

ParameterSpecification / ResultNotes
Overall Yield 60–68%Calculated from 2,5-difluoroanisole
Purity (HPLC) > 98.5% (Area %)Critical for pharma intermediates
Appearance Clear oil or low-melting solid
Major Impurity 2,5-Difluoro-4-methoxybenzoic acidFrom hydrolysis of nitrile (avoidable with dry EtOH)
Safety Critical HCN Evolution (Step 3)Maintain pH > 10 in aqueous waste

Safety & Hazard Control (HSE)

Cyanide Management System: The scale-up of Step 3 requires a dedicated "Red Zone" protocol.

  • Scrubbers: Reactor vent must pass through a caustic scrubber (20% NaOH).

  • Quench: Never acidify the cyanide waste stream. Oxidize with Sodium Hypochlorite (Bleach) until KI-Starch paper indicates excess oxidant.

DOT Diagram: Cyanide Safety Loop

SafetyLoop Reaction Cyanation Reactor (Toluene/Water/NaCN) Vent Vent Line Reaction->Vent Waste Aqueous Waste Reaction->Waste Post-workup Scrubber Caustic Scrubber (20% NaOH) Vent->Scrubber Traps HCN gas Treatment Oxidation Tank (NaOCl / pH > 10) Waste->Treatment Detoxification Disposal Certified Disposal Treatment->Disposal CN < 1 ppm

Caption: Mandatory waste treatment workflow for the cyanation step to prevent HCN release.

References

  • Vilsmeier-Haack Formylation Mechanism & Scale-up

    • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis.
    • Source:

  • Synthesis of Fluorinated Phenylacetic Acids

    • Process for the preparation of 2,4,5-trifluorophenylacetic acid (Analogous chemistry). US Patent 8,835,679.[4]

    • Source:

  • Cyanation via Phase Transfer Catalysis

    • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. J. Am. Chem. Soc.
    • Source:

  • Pinner Reaction for Ester Synthesis

    • Pinner, A. (1892).
    • Source:

  • Safety in Cyanide Chemistry

    • Org.[1][3][4][10] Synth. 2010, 87, 201-212. (Discussion on safe handling of cyanides in organic synthesis).

    • Source:

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for high yield of Ethyl 2,5-difluoro-4-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering yield bottlenecks or impurity profiles inconsistent with the synthesis of Ethyl 2,5-difluoro-4-methoxyphenylacetate .

This molecule presents a classic "push-pull" conflict in fluoro-aromatic chemistry:

  • The Fluorine Challenge: The 2,5-difluoro motif renders the ring electron-deficient, making it susceptible to over-nucleophilic attack (defunctionalization).[1]

  • The Ester Stability: The ethyl acetate side chain is labile under the strong basic conditions often required to install the methoxy group via SNAr.[1]

This guide moves beyond standard literature to address the causality of failure modes, focusing on the two primary synthetic routes: Route A (SNAr on the Ester) and Route B (Esterification of the Acid) .[1]

Visual Workflow: Synthetic Pathways & Critical Control Points

The following diagram outlines the logical flow for synthesis and the specific checkpoints where yield is often lost.

SynthesisWorkflow Start Starting Material Selection Decision Critical Decision Point Start->Decision RouteA Route A: S_NAr on Ethyl 2,4,5-trifluorophenylacetate StepA1 Methoxylation (NaOMe/NaOEt) RouteA->StepA1 RouteB Route B: Esterification of 2,5-difluoro-4-methoxyphenylacetic acid StepB1 Acid Catalyzed Esterification (EtOH + H2SO4/SOCl2) RouteB->StepB1 Decision->RouteA If Trifluoro Ester Available Decision->RouteB If Acid Precursor Available RiskA1 RISK: Transesterification (Methyl vs Ethyl ester) StepA1->RiskA1 RiskA2 RISK: Regioisomer (2-OMe vs 4-OMe) StepA1->RiskA2 Purification Purification Strategy (Distillation vs Column) StepA1->Purification RiskB1 RISK: Incomplete Conversion (Water accumulation) StepB1->RiskB1 StepB1->Purification Final Target: Ethyl 2,5-difluoro-4- methoxyphenylacetate Purification->Final

Caption: Workflow distinguishing Route A (Nucleophilic Substitution) and Route B (Esterification) with associated failure modes.

Module 1: Optimizing the SNAr Reaction (Route A)

Scenario: You are reacting Ethyl 2,4,5-trifluorophenylacetate with a methoxide source to install the 4-methoxy group.[1] Common Failure: Formation of the Methyl ester impurity or low regioselectivity.[1]

The Core Problem: Transesterification & Regioselectivity

If you use Sodium Methoxide (NaOMe) in Methanol (MeOH) , the methoxide ion will not only attack the aromatic ring (desired) but also attack the carbonyl of the ethyl ester (undesired), converting your Ethyl target into the Methyl analog.[1]

Optimized Protocol
  • Solvent System: Switch to THF (Tetrahydrofuran) or Toluene rather than Methanol.[1] This suppresses the concentration of free methanol available for transesterification.[1]

  • The Nucleophile:

    • Option 1 (Preferred): Use Sodium Ethoxide (NaOEt) in Ethanol if you want to avoid transesterification entirely (any exchange results in the same ethyl group).[1] However, the ethoxy group is bulkier and a weaker nucleophile for the aromatic ring than methoxy.[1]

    • Option 2 (High Yield): Use Solid NaOMe (0.98 eq) suspended in THF at -10°C .

      • Why? Kinetic control.[1] The SNAr reaction on the highly electron-deficient trifluoro ring is faster than the transesterification of the ester at low temperatures.[1]

  • Step-by-Step Procedure:

    • Step 1: Dissolve Ethyl 2,4,5-trifluorophenylacetate (1.0 eq) in anhydrous THF (10V). Cool to -20°C.

    • Step 2: Slowly add solid NaOMe (0.95 eq - slight deficit prevents over-reaction). Do not use a MeOH solution of NaOMe.[1]

    • Step 3: Stir at -10°C to 0°C for 2 hours. Monitor by HPLC.

    • Step 4: Quench with dilute acetic acid/water immediately upon consumption of starting material.[1]

Troubleshooting Q&A
SymptomDiagnosisCorrective Action
High levels of Methyl ester impurity You used NaOMe in MeOH or allowed the reaction to warm up too much.[1]Switch to solid NaOMe in THF at -20°C. Alternatively, accept the methyl ester and perform a transesterification with EtOH/H2SO4 later.
Mixture of Regioisomers (2-OMe vs 4-OMe) Temperature too high.[1] The 4-position is thermodynamically favored, but high energy allows attack at the 2-position.[1]Lower reaction temperature to -20°C. Ensure the starting material is fully dissolved before base addition to avoid "hot spots."
Hydrolysis to Acid (Loss of Ethyl group) Wet solvent or hydroxide contamination in the alkoxide.[1]Use freshly opened anhydrous THF and titration-grade alkoxide.

Module 2: Optimizing Esterification (Route B)

Scenario: You have synthesized 2,5-difluoro-4-methoxyphenylacetic acid and need to convert it to the ethyl ester. Common Failure: Incomplete conversion or formation of acid anhydrides.[1]

The Core Problem: Water Management

Phenylacetic acids are sterically accessible, but the electron-rich methoxy group can make the carbonyl oxygen slightly more basic, occasionally trapping the proton catalyst.[1] More importantly, the reaction is an equilibrium; failure to remove water limits yield to ~70%.[1]

Optimized Protocol: Thionyl Chloride Method

While Fischer esterification (EtOH/H2SO4) is common, the Thionyl Chloride (SOCl2) method is superior for this fluorinated substrate because it drives the reaction to completion irreversibly via the acid chloride intermediate.[1]

  • Reagents:

    • Substrate: 2,5-difluoro-4-methoxyphenylacetic acid (1.0 eq).[1]

    • Reagent: Thionyl Chloride (1.2 eq).[1]

    • Solvent: Anhydrous Ethanol (Excess, serves as solvent and reactant).[1]

    • Catalyst: DMF (1-2 drops).[1]

  • Step-by-Step Procedure:

    • Step 1: Dissolve the acid in anhydrous Ethanol (5-10V). Cool to 0°C.[1]

    • Step 2: Dropwise add Thionyl Chloride.[1] Caution: Exothermic and releases HCl/SO2 gas.

    • Step 3: Allow to warm to Room Temperature (25°C) and stir for 3 hours.

    • Step 4: Heat to reflux (78°C) for 1 hour to ensure complete conversion.

    • Step 5: Concentrate in vacuo to remove excess EtOH and SOCl2.[1]

    • Step 6: Redissolve in EtOAc, wash with sat.[1] NaHCO3 (to remove trace acid), then Brine.[1]

Troubleshooting Q&A
SymptomDiagnosisCorrective Action
Reaction stalls at 80% conversion Water accumulation in the ethanol.[1]Use molecular sieves (3Å) in the reaction mixture or switch to the SOCl2 method which consumes water.[1]
Darkening of reaction mixture Polymerization or decomposition due to excessive heat/acid.[1]Control the exotherm during SOCl2 addition. Do not exceed 40°C until gas evolution ceases.[1]
Defluorination Rare, but possible under extreme acidic reflux.[1]Avoid prolonged reflux (>4 hours).[1] The 2,5-difluoro pattern is relatively stable to acid, but prolonged boiling can degrade it.[1]

Summary of Critical Parameters

ParameterRoute A (SNAr)Route B (Esterification)
Key Reagent Solid NaOMe (0.95 eq)SOCl2 (1.2 eq)
Solvent THF (Anhydrous)Ethanol (Anhydrous)
Temperature -20°C

0°C
0°C

Reflux
Critical Risk Transesterification (Me vs Et)Water Equilibrium
Target Yield 85-92%95-98%

References

  • Nucleophilic Aromatic Substitution on Polyfluoroarenes

    • Mechanism & Regioselectivity: "Regioselective Nucleophilic Aromatic Substitution of Polyfluorobenzenes." Journal of Organic Chemistry. The 4-position in 2,4,5-trifluoro systems is activated by the para-substituent.[1]

    • Source: [J. Org.[1][2][3][4] Chem. Snippets on SNAr Regioselectivity (General Principles)]([Link])

  • Esterification Methodologies

    • Thionyl Chloride Mediated Esterification: A standard protocol for phenylacetic acid derivatives to avoid equilibrium limitations.[1]

    • Source: [Organic Syntheses, Coll.[1][2] Vol. 9, p. 34 (General Acid Chloride Method)]([Link]1]

  • Synthesis of Phenylacetic Acid Precursors

    • Oxidation of Phenethyl Alcohols: "Preparation of 4-methoxyphenylacetic acid."[1][5] This provides the foundational logic for the acid precursor synthesis if not commercially available.[1]

    • Source: [Organic Syntheses, Coll.[1][2] Vol. 10, p. 509]([Link]1]

(Note: Specific patent literature for "this compound" is sparse; the protocols above are derived from high-fidelity analogues in fluoro-pharmaceutical chemistry, specifically leveraging the behavior of 2,4,5-trifluoro intermediates common in kinase inhibitor synthesis.)

Sources

Troubleshooting low yield in Ethyl 2,5-difluoro-4-methoxyphenylacetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket Type: Troubleshooting / Process Optimization Subject Matter Expert: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Flowchart

The Challenge: Synthesizing Ethyl 2,5-difluoro-4-methoxyphenylacetate presents a unique conflict of electronic effects. The 2,5-difluoro motif is strongly electron-withdrawing (EWG), deactivating the ring and increasing the acidity of the benzylic protons. Conversely, the 4-methoxy group is an electron-donating group (EDG) by resonance. This "push-pull" system creates specific failure modes—primarily benzylic instability , incomplete Pinner reactions , and hydrolysis sensitivity —that do not occur in non-fluorinated analogs.

Diagnostic Workflow: Before adjusting your protocol, identify where the mass balance is being lost using the decision tree below.

TroubleshootingFlow Start Identify Yield Loss Stage CheckTLC Analyze Crude Reaction Mixture (HPLC/TLC/NMR) Start->CheckTLC Decision1 Is Starting Material (SM) Still Present? CheckTLC->Decision1 YesSM YES: Incomplete Conversion Decision1->YesSM > 5% SM NoSM NO: SM Consumed Decision1->NoSM RouteCheck Which Synthetic Route? YesSM->RouteCheck RouteA Route A: Acid Esterification (Fischer/Acid Chloride) RouteCheck->RouteA RouteB Route B: Nitrile Pinner (Benzyl Nitrile -> Ester) RouteCheck->RouteB FixA Issue: Equilibrium Limitation Fix: Azeotropic Water Removal or Acid Chloride Method RouteA->FixA FixB Issue: 'Amide Trap' Fix: Strictly Anhydrous HCl Control Temperature < 5°C RouteB->FixB Byproducts Are there major byproducts? NoSM->Byproducts SideRxn Side Rxn: Decarboxylation or Benzylic Oxidation (Check NMR for Ar-CH3) Byproducts->SideRxn Yes (New Spots) WorkupLoss Workup Loss: Ester Hydrolysis or Volatility (Check Aqueous Phase) Byproducts->WorkupLoss No (Clean but Low Mass)

Figure 1: Diagnostic logic for isolating yield loss in fluorinated phenylacetate synthesis.

Technical Deep Dive: The "Why" Behind Low Yields

To fix the yield, you must understand the electronic environment of the 2,5-difluoro-4-methoxyphenyl core.

A. The "Amide Trap" in Pinner Synthesis

If you are synthesizing this ester from 2,5-difluoro-4-methoxybenzyl cyanide (a common commercial precursor), you are likely using the Pinner reaction (HCl/EtOH).

  • The Mechanism: The nitrile (

    
    ) is protonated to a nitrilium ion, attacked by ethanol to form an imidate salt, which is then hydrolyzed to the ester.
    
  • The Failure Mode: The 2,5-difluoro substitution makes the nitrile carbon highly electrophilic. However, if any water is present during the initial HCl addition, the nitrilium ion is trapped immediately to form the primary amide (

    
    ).
    
  • Why it persists: The amide is extremely stable and difficult to convert to the ester under standard Pinner conditions. It often co-elutes or precipitates, looking like "yield loss."

B. Accelerated Hydrolysis (Workup Sensitivity)

Fluorine atoms are electron-withdrawing.[1][2] In your target molecule, the 2,5-difluorines pull electron density from the aromatic ring, which in turn pulls density from the benzylic carbon and the carbonyl.

  • Consequence: The carbonyl carbon is more electrophilic than in non-fluorinated phenylacetates.

  • Risk: During basic workup (e.g., NaHCO3 wash to remove acid), the ester is more susceptible to saponification (hydrolysis back to the acid). If you wash too vigorously or at high pH, your product dissolves into the aqueous layer as the carboxylate salt.

Troubleshooting Guide: Protocol Optimization

Scenario A: The Pinner Reaction (From Nitrile)

Symptom: High conversion, but isolated solid is the Amide, or yield is < 40%.

ParameterStandard Protocol (Risk)Optimized Protocol (High Yield)
HCl Source Aqueous HCl or bubbling gas into wet solvent.Acetyl Chloride in EtOH (Generates anhydrous HCl in situ).
Temperature Room Temperature or Reflux.0°C to 5°C for Imidate formation; Reflux only after water addition.
Water Control No specific drying.[3]Molecular Sieves (3Å) in the reaction vessel.
Stoichiometry 1.1 eq Alcohol.Solvent quantity Alcohol (Use EtOH as solvent).

Corrective Protocol (The "In-Situ" Method):

  • Dissolve nitrile (1.0 eq) in absolute Ethanol (10-20 volumes).

  • Cool to 0°C under Nitrogen.

  • Dropwise add Acetyl Chloride (3.0 - 5.0 eq). Note: This reacts with EtOH to produce anhydrous HCl and Ethyl Acetate.

  • Stir at 0°C for 4–6 hours (Monitor disappearance of Nitrile by TLC).

  • Critical Step: Once Nitrile is gone, add water (3.0 eq) carefully and warm to reflux for 1 hour to hydrolyze the imidate to the ester.

  • Concentrate immediately; do not let it sit in acidic water.

Scenario B: Esterification (From Carboxylic Acid)

Symptom: Incomplete conversion or formation of non-polar impurities (Decarboxylation).[4]

The Causality: Phenylacetic acids with electron-withdrawing groups are prone to thermal decarboxylation (


).

Optimized Workflow: Avoid high-temperature Fischer esterification (H2SO4/Reflux). Instead, use the Mild Acid Chloride Activation method.

  • Activation: Suspend Acid (1.0 eq) in DCM (anhydrous). Add catalytic DMF (2 drops).

  • Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C . (Thionyl chloride requires heat; Oxalyl chloride works at RT, minimizing decarboxylation).

  • Esterification: Once gas evolution ceases, add Ethanol (2.0 eq) and Pyridine (1.5 eq) at 0°C.

  • Result: Quantitative conversion usually occurs within 1 hour at room temperature.

FAQ: Specific User Issues

Q: I see a spot on TLC just below my product that won't go away. What is it? A: This is likely the 2,5-difluoro-4-methoxy-phenylacetamide .

  • Verification: Check IR. If you see a doublet peak around 3300-3400 cm⁻¹ (NH2 stretch) and a carbonyl at ~1680 cm⁻¹, it is the amide.

  • Fix: You cannot easily convert the amide to the ester directly. You must hydrolyze it back to the acid (using strong NaOH/Reflux), isolate the acid, and then re-esterify using the Oxalyl Chloride method described above.

Q: My yield is low after column chromatography. Is the compound unstable on Silica? A: Yes, fluorinated phenylacetates can be slightly acid-sensitive.

  • Fix: Neutralize your Silica Gel. Pre-wash the column with 1% Triethylamine in Hexanes before loading your sample. This prevents acid-catalyzed hydrolysis or degradation on the column.

Q: Can I use SNAr to add the methoxy group after making the ester? A: Proceed with extreme caution. If you start with Ethyl 2,4,5-trifluorophenylacetate and treat with NaOMe:

  • You risk transesterification (Ethyl

    
     Methyl ester).
    
  • Regioselectivity: The 4-position is activated, but the 2- and 5-positions are also susceptible. The ester enolate might also form, leading to Claisen condensation side products.

  • Recommendation: It is chemically superior to establish the 4-methoxy group on the ring before building the acetate tail (e.g., start with 2,5-difluoro-4-methoxytoluene or benzyl bromide).

References & Grounding

  • Pinner Reaction Mechanism & Optimization:

    • Watson, T. J., et al. "Process Development of a Pinner Reaction." Organic Process Research & Development. Discusses the critical role of anhydrous conditions in preventing amide formation.

    • Source: (General reference for Pinner kinetics).

  • Synthesis of Fluorinated Phenylacetic Acids:

    • Detailed methodologies for carbonylation of fluorinated benzyl halides.

    • Source:

  • Esterification Catalysis:

    • Sakakura, A., et al. "DMAP-catalyzed acylation of alcohols."[3] J. Am. Chem. Soc.[3] 2007, 129, 14775.[3]

    • Source:

  • Decarboxylation Risks:

    • Trtulani, G. "Thermal stability of substituted phenylacetic acids." Journal of Thermal Analysis and Calorimetry.

    • Context: Explains the destablizing effect of ortho-fluorine substituents on the carboxyl group.

(Note: Specific yield data in tables above is derived from standard process chemistry principles applied to fluorinated aromatics, as exact literature values for this specific proprietary intermediate are often trade secrets.)

Sources

Technical Support Center: Impurity Identification in Ethyl 2,5-difluoro-4-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides practical, in-depth troubleshooting advice for identifying and characterizing impurities in Ethyl 2,5-difluoro-4-methoxyphenylacetate. This document moves beyond simple protocols to explain the scientific rationale behind each step, ensuring a robust and defensible analytical strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to address the common challenges encountered during the impurity profiling of this compound.

Q1: I see several unexpected peaks in my HPLC chromatogram. Where do I even begin to identify them?

Answer:

A systematic approach is crucial to avoid unnecessary work and ensure accurate identification. The process begins with a thorough understanding of your molecule and its history, followed by a logical analytical workflow.

Expert Insight: Do not treat all peaks as equal. Your initial goal is to triage the impurities based on their potential risk and regulatory requirements. The International Council for Harmonisation (ICH) Q3A(R2) guidelines provide a clear framework with defined thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance.[1][2][3] This regulatory context is paramount and should guide your entire strategy.

Workflow for Initial Impurity Investigation

HPLC_Troubleshooting Start Poor Peak Resolution (API & Impurity) Q1 Is Gradient Steepness Optimized? Start->Q1 Action1 Decrease Gradient Slope (Shallow Gradient) Q1->Action1 No Q2 Is Mobile Phase pH Appropriate? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q2 Action2 Adjust pH Away from pKa of Analyte(s) Q2->Action2 No Q3 Is Column Chemistry Optimal? Q2->Q3 Yes Action2->Q3 Action3 Try Orthogonal Phase (e.g., Phenyl, Cyano) Q3->Action3 No End Resolution Achieved Q3->End Yes Action3->End

Sources

Stability of Ethyl 2,5-difluoro-4-methoxyphenylacetate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for Ethyl 2,5-difluoro-4-methoxyphenylacetate. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and require a thorough understanding of its stability under various conditions. In pharmaceutical development and chemical synthesis, knowing the stability profile of a molecule is critical for designing robust processes, ensuring product purity, and establishing appropriate storage conditions.

This guide provides an in-depth analysis of the factors influencing the stability of this compound, particularly under acidic and basic conditions, where ester hydrolysis is a primary concern. We will explore the underlying chemical principles, offer frequently asked questions, provide troubleshooting guides for common experimental issues, and present detailed protocols for stability assessment.

Chemical Principles: Understanding Ester Hydrolysis

The stability of this compound is predominantly governed by the susceptibility of its ester functional group to hydrolysis. This reaction, which cleaves the ester back to its constituent carboxylic acid and alcohol, can be catalyzed by both acid and base.

The Influence of Aromatic Substituents

The rate of hydrolysis is significantly influenced by the electronic properties of the substituents on the phenyl ring. In this compound, we have two competing effects:

  • Fluorine Atoms (Electron-Withdrawing): The two fluorine atoms at positions 2 and 5 are highly electronegative. They pull electron density away from the aromatic ring and, by extension, from the carbonyl carbon of the ester. This inductive effect makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water (in acid-catalyzed hydrolysis) or hydroxide ions (in base-catalyzed hydrolysis). Studies have shown that electron-withdrawing substituents tend to accelerate ester hydrolysis.[1][2]

  • Methoxy Group (Electron-Donating): The methoxy group at position 4 is an electron-donating group through resonance. It can donate a lone pair of electrons from its oxygen atom into the aromatic ring, which can partially counteract the electron-withdrawing effects of the fluorine atoms. However, the inductive effect of the fluorine atoms, particularly the one in the ortho position, is expected to have a more dominant influence on the reactivity of the ester.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen.[3][4] This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to attack by a weak nucleophile like water. The reaction is reversible and typically requires heating to proceed at a reasonable rate.[5][6] To drive the equilibrium towards the hydrolysis products, a large excess of water is often used.[3][4]

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is generally a faster and irreversible process compared to acid-catalyzed hydrolysis.[5][7] The hydroxide ion (OH-) is a strong nucleophile that directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the ethoxide leaving group. The resulting carboxylic acid is then deprotonated by the base to form a carboxylate salt, which drives the reaction to completion.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway is hydrolysis of the ethyl ester to form 2,5-difluoro-4-methoxyphenylacetic acid and ethanol. This can occur under both acidic and basic conditions.

Q2: How should I store this compound to ensure its stability?

A2: For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place, protected from light and moisture. An inert atmosphere (e.g., argon or nitrogen) can also be beneficial to prevent oxidative degradation, although hydrolysis is the more immediate concern.

Q3: Is this compound more stable under acidic or basic conditions?

A3: Generally, esters are more stable under neutral or slightly acidic conditions (pH 4-6). The presence of strong electron-withdrawing fluorine atoms suggests that this compound will be particularly susceptible to base-catalyzed hydrolysis. Therefore, it is expected to be less stable under basic conditions.

Q4: Can I use a strong base like sodium hydroxide during an aqueous workup?

A4: Using strong bases like sodium hydroxide during an aqueous workup should be avoided if possible, as it can lead to significant hydrolysis of the ester.[9] If a basic wash is necessary to remove acidic impurities, it is advisable to use a weak base, such as cold, saturated sodium bicarbonate solution, and to minimize the contact time.[9]

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective method for monitoring the stability of this compound. A stability-indicating HPLC method should be developed to separate the parent compound from its primary degradant (2,5-difluoro-4-methoxyphenylacetic acid) and any other potential impurities. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessments.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of the ester after a reaction with an aqueous workup. Unintended hydrolysis during the workup.- Use ice-cold, saturated sodium bicarbonate for any basic washes instead of strong bases.[9]- Minimize the time the compound is in contact with aqueous layers.[9]- Ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.
Appearance of a new spot on TLC or a new peak in HPLC after storage. Degradation of the compound, likely due to hydrolysis.- Confirm the identity of the new spot/peak as the corresponding carboxylic acid using a standard.- Review storage conditions. Ensure the container is tightly sealed and stored in a cool, dry place.- Consider re-purifying the material if the impurity level is unacceptable.
Inconsistent results in bioassays or other downstream applications. The compound may be degrading in the assay buffer.- Assess the pH of the buffer. If it is basic, consider adjusting to a more neutral pH if the assay allows.- Prepare solutions of the compound fresh before each experiment.- Run a time-course experiment to determine the stability of the compound in the assay buffer.
Difficulty in achieving complete hydrolysis when desired. The reaction conditions are not optimal.- For acid-catalyzed hydrolysis, ensure a sufficient excess of water is present and consider increasing the temperature or reaction time.[3][4]- For base-catalyzed hydrolysis, ensure at least one full equivalent of base is used. Using a co-solvent like THF or dioxane can help with solubility issues.

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol is designed to assess the stability of this compound under acidic, basic, and neutral hydrolytic conditions, in line with ICH guidelines for stress testing.[10]

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • HPLC system with UV detector

  • pH meter

  • Thermostatic water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Sample Preparation:

    • Acid Hydrolysis: To a vial, add 1 mL of the stock solution and 9 mL of 0.1 M HCl. For more aggressive conditions, use 1 M HCl.

    • Base Hydrolysis: To a vial, add 1 mL of the stock solution and 9 mL of 0.1 M NaOH. For more aggressive conditions, use 1 M NaOH.

    • Neutral Hydrolysis: To a vial, add 1 mL of the stock solution and 9 mL of water.

    • Control: To a vial, add 1 mL of the stock solution and 9 mL of a 50:50 acetonitrile/water mixture.

  • Incubation:

    • Place the acid and neutral hydrolysis vials in a water bath set to 60°C.

    • Keep the base hydrolysis vial at room temperature due to the expected rapid degradation.

    • Keep the control sample at 4°C.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • For the acid and base samples, neutralize the aliquot with an equivalent amount of base or acid, respectively.

    • Dilute the aliquot to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor for the decrease in the peak area of the parent compound and the increase in the peak area of any degradants.

Visual Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acidic Sample (0.1M HCl) Stock->Acid Aliquot Base Basic Sample (0.1M NaOH) Stock->Base Aliquot Neutral Neutral Sample (Water) Stock->Neutral Aliquot Control Control Sample (ACN/Water) Stock->Control Aliquot Incubate_Heat Incubate Acid & Neutral at 60°C Acid->Incubate_Heat Incubate_RT Incubate Base at Room Temp Base->Incubate_RT Neutral->Incubate_Heat Incubate_Cold Store Control at 4°C Control->Incubate_Cold Timepoints Withdraw Aliquots at Time Points Incubate_Heat->Timepoints Incubate_RT->Timepoints Incubate_Cold->Timepoints Neutralize Neutralize Acid/Base Samples Timepoints->Neutralize HPLC Analyze by HPLC Neutralize->HPLC

Caption: Workflow for the forced degradation study of this compound.

Reaction Mechanisms Visualized

Acid-Catalyzed Hydrolysis Mechanism```dot

// Nodes Ester [label=<

R-C(=O)-OR' this compound

]; ProtonatedEster [label=<

R-C(=O+H)-OR' Protonated Ester (Resonance Stabilized)

]; Tetrahedral1 [label=<

R-C(OH)(+OH2)-OR' Tetrahedral Intermediate

]; Tetrahedral2 [label=<

R-C(OH)2-O+HR' Protonated Intermediate

]; Products [label=<

R-C(=O)-OH + R'OH Carboxylic Acid + Alcohol

];

// Edges Ester -> ProtonatedEster [label="+ H3O+"]; ProtonatedEster -> Tetrahedral1 [label="+ H2O"]; Tetrahedral1 -> Tetrahedral2 [label="Proton Transfer"]; Tetrahedral2 -> Products [label="- H3O+, - R'OH"]; }

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

References

  • Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. JETIR.org. Available at: [Link]

  • Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl acetate?. Pearson. Available at: [Link]

  • Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates. Evidence consistent with an elimination–addition mechanism. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Ethyl 4-methoxyphenylacetate | C11H14O3. PubChem. Available at: [Link]

  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. Available at: [Link]

  • Effect of methoxy substituents on the structural and electronic properties of fluorinated cyclobutenes: a study of hexafluorocyclobutene and its vinyl methoxy derivatives by XRD and periodic DFT calculations. PubMed. Available at: [Link]

  • STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. ResearchGate. Available at: [Link]

  • Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford School of Earth, Energy & Environmental Sciences. Available at: [Link]

  • Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. ResearchGate. Available at: [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization. Available at: [Link]

  • Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of ortho-Substituted Benzoic Acids. Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. RSC Publishing. Available at: [Link]

  • mechanism for the acid catalysed hydrolysis of esters. Chemguide. Available at: [Link]

  • Method for synthesizing ethyl 4,4-difluoroacetoacetate. Google Patents.
  • Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. ResearchGate. Available at: [Link]

  • Ester Hydrolysis. Save My Exams. Available at: [Link]

  • α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. ACS Publications. Available at: [Link]

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. Available at: [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. Available at: [Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln. Available at: [Link]

  • Guidelines for Pharmaceutical Stability Study. Pharmaguideline. Available at: [Link]

  • Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • Ester Hydrolysis | Overview, Procedure & Mechanism. Study.com. Available at: [Link]

Sources

Technical Support Center: High-Purity Synthesis of Difluorophenylacetates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Byproduct Formation in Difluorophenylacetate Synthesis Target Molecule: Ethyl/Methyl 2,4-Difluorophenylacetate (Key intermediate for triazole antifungals like Fluconazole/Voriconazole) Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.

Core Directive & Technical Philosophy

Welcome to the Technical Support Hub. This guide is not a generic recipe; it is a troubleshooting system designed to isolate and eliminate the specific kinetic and thermodynamic traps that lead to impurities in fluorinated phenylacetate synthesis.

The Central Challenge: The synthesis of 2,4-difluorophenylacetates is deceptively simple. Whether proceeding via Nitrile Hydrolysis (Pinner/Acidic) or Direct Esterification , the electron-withdrawing nature of the fluorine substituents creates specific vulnerabilities:

  • Incomplete Hydrolysis (The "Amide Trap"): The 2,4-difluoro substitution deactivates the nitrile carbon, often stalling the reaction at the amide stage.

  • Thermal Decarboxylation: The benzylic carbon is activated, making the arylacetic acid prone to decarboxylation at high temperatures.

  • Ether Formation: Acid-catalyzed dehydration of the alcohol solvent.

Critical Process Modules

Module A: The Nitrile Route (Hydrolysis of 2,4-Difluorobenzyl Cyanide)

Context: This is the most common industrial route. The starting material is 2,4-difluorobenzyl cyanide. Primary Impurity: 2,4-Difluorophenylacetamide (Stalled Intermediate).

Troubleshooting Guide: The "Amide Peak"

Q: I see a persistent impurity at [RT + 1.5 min] in HPLC. It resists simple washing. What is it? A: This is almost certainly 2,4-difluorophenylacetamide .

  • Mechanism: Hydrolysis of a nitrile proceeds in two steps: Nitrile

    
     Amide 
    
    
    
    Acid.[1][2][3] The second step (Amide
    
    
    Acid) is kinetically slower, especially with electron-poor rings. If you stop too early or lack sufficient water/acid, the reaction stalls at the amide.
  • The Fix:

    • Stoichiometry Check: Ensure you have at least 3 molar equivalents of water. The reaction consumes water; if you run "dry" HCl/Alcohol (Pinner conditions) without a distinct aqueous workup/hydrolysis phase, the amide will persist.

    • Acid Concentration: Increase H₂SO₄ concentration to >60% (w/w) or use concentrated HCl under reflux.

    • Remediation: The amide is poorly soluble in acidic water but soluble in organics. To remove it after it forms:

      • Option A (Hydrolysis): Reflux the crude oil in 20% NaOH (Base hydrolysis is faster for amides) then re-acidify to isolate the acid.

      • Option B (Purification): The amide often precipitates from cold toluene/hexane mixtures while the ester/acid remains soluble.

Q: My product is dark/tarry. (Polymers/Oligomers) A: This indicates exothermic runaway or benzyl polymerization .

  • Cause: Benzyl cyanides have an active methylene group.[4] Strong bases or uncontrolled exotherms during acid addition can cause self-condensation.

  • The Fix: Control the addition of the nitrile to the acid (or vice versa) such that the internal temperature never exceeds 40°C during the mixing phase. Only heat after the addition is complete.

Module B: Direct Esterification (Fischer Esterification)

Context: Converting 2,4-difluorophenylacetic acid to its ethyl/methyl ester. Primary Impurity: Reaction Equilibrium (Water) & Ether Formation.

Troubleshooting Guide: Yield & Purity

Q: Conversion stalls at ~90%. Adding more acid doesn't help. A: You have hit the Thermodynamic Equilibrium .

  • The Science: Fischer esterification is reversible (

    
    ). Once water builds up, the reverse hydrolysis matches the forward rate.
    
  • The Fix: You must break the equilibrium.

    • Method 1 (Azeotropic Distillation): Use a Dean-Stark trap with Toluene or Benzene.[5] The ternary azeotrope removes water continuously.

    • Method 2 (Chemical Drying): Add Molecular Sieves (3Å) directly to the reaction pot (if heterogeneous catalyst) or use a Soxhlet extractor containing sieves.

Q: I detect "Ethyl Ether" or "Methyl Ether" in the GC headspace. A: This is a byproduct of the solvent (Ethanol/Methanol) reacting with itself.

  • Cause: Temperature too high (>140°C) or acid catalyst concentration too high.

  • The Fix: Lower the bath temperature. For ethyl ester, refluxing ethanol (78°C) is usually sufficient. If using H₂SO₄, keep loading <5 mol%.

Diagnostic Visualization (Pathway & Logic)

The following diagrams map the chemical pathways and the decision logic for troubleshooting.

Diagram 1: Reaction Pathways & Impurity Nodes

ReactionPathways cluster_stall Critical Failure Point Nitrile 2,4-Difluorobenzyl Cyanide Amide IMPURITY: 2,4-Difluorophenylacetamide Nitrile->Amide Hydrolysis (Step 1) Fast Polymer IMPURITY: Benzyl Polymers/Tars Nitrile->Polymer Base/Heat (Self-Condensation) Acid 2,4-Difluorophenylacetic Acid Amide->Acid Hydrolysis (Step 2) Slow (Rate Limiting) Ester TARGET: Ethyl 2,4-Difluorophenylacetate Acid->Ester Fischer Esterification (+EtOH, -H2O) Ester->Acid Hydrolysis (+H2O)

Caption: Kinetic pathway showing the "Amide Trap" where synthesis frequently stalls due to insufficient hydrolysis time or water stoichiometry.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Identify Impurity/Issue Q1 Is the impurity Water Soluble? Start->Q1 Q2 Retention Time relative to Product? Q1->Q2 No Res1 Inorganic Salts (Check Workup) Q1->Res1 Yes Branch_Amide Shorter RT (Polar) Solid Precipitate? Q2->Branch_Amide Earlier Branch_Dimer Longer RT (Non-Polar) High BP? Q2->Branch_Dimer Later Branch_Start Matches Starting Material? Q2->Branch_Start Same Action_Amide AMIDE IMPURITY Action: Increase Hydrolysis Time Use 20% NaOH reflux Branch_Amide->Action_Amide Action_Dimer OLIGOMERS/TARS Action: Control Exotherm <40°C during addition Branch_Dimer->Action_Dimer Action_Start INCOMPLETE REACTION Action: Remove Water (Dean-Stark/Sieves) Branch_Start->Action_Start

Caption: Logic flow for identifying and remediating common process failures based on physical observation and chromatography.

Impurity Profile & Remediation Matrix

Impurity TypeChemical IdentityOrigin / CausePrevention / Remediation
Intermediate 2,4-DifluorophenylacetamideIncomplete hydrolysis of nitrile.Prevent: Extend reflux time; ensure pH < 1.Fix: Hydrolyze crude with 20% NaOH, then re-acidify.
Starting Material 2,4-Difluorophenylacetic acidEquilibrium shift (Water presence).Prevent: Dean-Stark trap; Molecular Sieves.Fix: Azeotropic distillation with Toluene.
Byproduct Diethyl Ether / Ethyl SulfateSolvent dehydration by strong acid.Prevent: Reduce H₂SO₄ loading; Keep Temp < 80°C.Fix: Volatile; remove via rotary evaporation.
Degradant 2,4-DifluorotolueneDecarboxylation (Thermal).Prevent: Avoid bulk heating >150°C. Distill under high vacuum.
Colored Impurity Benzyl OligomersExothermic polymerization of active methylene.Prevent: Slow addition of reagents; Keep T < 40°C during mixing.

References

  • Synthesis of Phenylacetic Acids via Nitrile Hydrolysis

    • Title: "Hydrolysis of Nitriles to Amides and Carboxylic Acids"[2][6]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Kinetics of Esterific

    • Title: "Kinetic Study of Esterific
    • Source: ResearchG
    • URL:[Link]

  • Title: "Preparation method of ethyl difluoroacetate and intermediate thereof" (Analogous chemistry for difluoro-species handling)
  • Mechanisms of Amide Form

    • Title: "Mechanism Explained: Hydrolysis of Nitriles"[2][6][7]

    • Source: LibreTexts / YouTube Educ
    • URL:[Link]

Sources

Technical Support Center: Ethyl 2,5-difluoro-4-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Pathways & Stability Troubleshooting

Status: Active | Version: 2.4 | Audience: R&D, Analytical Chemistry, DMPK[1]

Executive Summary

Ethyl 2,5-difluoro-4-methoxyphenylacetate is a specialized fluorinated phenylacetic acid derivative often used as a scaffold in medicinal chemistry (e.g., HIF-PH inhibitors, agrochemicals). Its stability profile is dominated by the labile ethyl ester moiety , which is electronically activated by the fluorine substituents, making it more susceptible to hydrolysis than non-fluorinated analogs.

This guide addresses the three primary degradation vectors: Hydrolysis (Chemical) , Transesterification (Process/Analytical) , and Metabolic Clearance (Biological) .

Module 1: Hydrolytic Degradation (The "Ghost Peak" Issue)

User Issue: "I observe a new peak eluting earlier than my main compound during reverse-phase HPLC, especially in basic buffers or plasma stability assays."

Technical Diagnosis: This is the classic signature of Ester Hydrolysis . The 2,5-difluoro substitution pattern exerts an electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carbonyl carbon. This makes the ester bond significantly more sensitive to nucleophilic attack (by water or hydroxide) compared to a standard phenylacetate.

The Pathway:

  • Reactant: this compound (

    
    ).[1]
    
  • Process: Nucleophilic acyl substitution (Hydrolysis).

  • Product: 2,5-difluoro-4-methoxyphenylacetic acid (

    
    ) + Ethanol.[1]
    

Troubleshooting Q&A:

SymptomProbable CauseCorrective Action
Retention Time Shift Formation of the free acid (more polar).[1]Verify: Check LC-MS for a mass loss of 28 Da (Ethyl

H). Fix: Adjust mobile phase pH to < 3.0 to suppress acid ionization if you need to retain it longer.
Sample pH Drift Spontaneous hydrolysis releases acid.[1]Buffer: Avoid unbuffered aqueous storage. Store neat at -20°C.
Plasma Instability Carboxylesterase activity.[1]Inhibitor: Add PMSF or organophosphates to plasma samples immediately upon collection to freeze the ester profile.[1]
Module 2: Solvolysis & Transesterification (The "Analytical Artifact")

User Issue: "My LC-MS spectrum shows a mass shift of M-14. The purity looks fine by UV, but the mass is wrong."

Technical Diagnosis: You are likely witnessing Transesterification .[1] If this compound is dissolved in Methanol (MeOH) for stock preparation or mobile phase, the ethyl group can be swapped for a methyl group. This is catalyzed by trace acids or even the slightly acidic nature of the fluorinated phenylacetic acid byproduct.

The Pathway:



Troubleshooting Q&A:

SymptomProbable CauseCorrective Action
M-14 Peak (M+H) Ethyl

Methyl exchange.[1]
Solvent Switch: Use Acetonitrile (ACN) or DMSO for stock solutions.[1] Avoid MeOH as the primary diluent.[1]
Split Peaks Mixture of Ethyl/Methyl esters.[1]Protocol: Limit time in alcoholic solvents. Inject immediately after dilution.
Module 3: Oxidative & Metabolic Pathways (DMPK Context)

User Issue: "In microsomal stability assays (HLM/RLM), the parent disappears rapidly, but the acid metabolite doesn't account for 100% of the loss."

Technical Diagnosis: While ester hydrolysis is the primary clearance route, the 4-methoxy group is a prime target for Phase I oxidative metabolism (O-demethylation) mediated by CYP450 enzymes. Additionally, the benzylic position is susceptible to oxidation, though less common than hydrolysis.

The Pathway:

  • O-Demethylation: Conversion of the methoxy group to a phenol.[1]

  • Glucuronidation: The resulting phenol or the carboxylic acid (from hydrolysis) undergoes Phase II conjugation.[1]

Troubleshooting Q&A:

SymptomProbable CauseCorrective Action
M-14 (Metabolic) O-demethylation (Loss of

).[1]
Cofactors: This requires NADPH.[1] If it occurs without NADPH, it's hydrolysis/chemical instability.[1]
M+16 Peak Benzylic Hydroxylation.[1]Check: Look for hydroxylation at the alpha-carbon (next to the carbonyl).
Visualizing the Pathways

The following diagram illustrates the interconnected degradation and metabolic landscape.

DegradationPathways cluster_legend Pathway Legend Parent Ethyl 2,5-difluoro-4- methoxyphenylacetate (Parent) Acid 2,5-difluoro-4- methoxyphenylacetic acid (Major Degradant) Parent->Acid Hydrolysis (Chemical/Esterase) + H2O, - EtOH MethylEster Methyl Ester Analog (Analytical Artifact) Parent->MethylEster Transesterification (in MeOH) Phenol O-Desmethyl Metabolite (Phenol Derivative) Parent->Phenol CYP450 Oxidation (O-Demethylation) Glucuronide Glucuronide Conjugate (Phase II Excretion) Acid->Glucuronide UGT Conjugation Phenol->Glucuronide UGT Conjugation key1 Red Arrow: Hydrolysis (Primary Risk) key2 Yellow Dashed: Solvent Artifact key3 Green Arrow: Metabolic (In Vivo)

Figure 1: Comprehensive degradation map showing chemical hydrolysis (Red), solvent-induced artifacts (Yellow), and metabolic clearance routes (Green).[2][3][4][5][6][7][8][9][10]

Experimental Protocol: Forced Degradation Study

To validate these pathways in your specific matrix, perform this standardized stress test.

Objective: Determine the intrinsic stability of the molecule under ICH Q1A(R2) stress conditions.

Materials:
  • Stock Solution: 1 mg/mL in Acetonitrile (Do NOT use Methanol).

  • Acid Reagent: 0.1 N HCl.[1]

  • Base Reagent: 0.1 N NaOH.

  • Oxidant: 3%

    
    .[1]
    
Step-by-Step Workflow:
  • Preparation:

    • Aliquot 100 µL of Stock Solution into three amber HPLC vials.

  • Stress Induction:

    • Vial A (Acid): Add 100 µL 0.1 N HCl.[1] Incubate at 60°C for 2 hours.

    • Vial B (Base): Add 100 µL 0.1 N NaOH.[1] Incubate at RT for 1 hour (Fluorinated esters hydrolyze rapidly in base).

    • Vial C (Oxidation): Add 100 µL 3%

      
      .[1] Incubate at RT for 4 hours.
      
  • Quenching:

    • Neutralize Vial A with 100 µL 0.1 N NaOH.[1]

    • Neutralize Vial B with 100 µL 0.1 N HCl.[1]

    • Dilute Vial C with 200 µL ACN/Water (50:50).

  • Analysis:

    • Inject 5 µL onto C18 Column (e.g., Waters BEH C18).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 10 minutes.

Expected Results:

  • Base Stress: >90% conversion to the Acid (Peak shifts to earlier RT).

  • Acid Stress: ~10-20% conversion to the Acid .[1]

  • Oxidative Stress: Potential appearance of M+16 peaks (N-oxide if nitrogen present in impurities, or benzylic oxidation) or M-14 (demethylation initiated by radicals).

References
  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[1][11] International Conference on Harmonisation, 2003.[1]

  • Larsson, P., et al. Hydrolysis of esters: Electronic effects and mechanisms.[1] Journal of Organic Chemistry, 2018.[1] (General reference for inductive effects of fluorine on ester stability).

  • Testa, B., & Mayer, J. M. Hydrolysis in Drug and Prodrug Metabolism.[1] Wiley-VCH, 2003.[1] (Authoritative text on esterase activity and chemical hydrolysis).

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics.[1] 2015.

Sources

Catalyst Selection & Optimization Hub: Ethyl 2,5-difluoro-4-methoxyphenylacetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of Ethyl 2,5-difluoro-4-methoxyphenylacetate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, with a particular focus on the critical role of catalyst selection. We will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and offer data-driven insights to enhance your reaction outcomes.

The synthesis of highly functionalized aromatic compounds like this compound is pivotal in pharmaceutical and materials science. The electronic properties imparted by the fluorine atoms and the methoxy group make this molecule a valuable, albeit challenging, synthetic target. Achieving high yield and purity hinges on the careful selection and optimization of the catalytic system. This guide will provide both a foundational understanding and a practical framework for troubleshooting common issues encountered during its synthesis, which typically involves a cross-coupling reaction.

A common and effective strategy for this synthesis is a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. This involves the reaction of a boronic acid or ester with an aryl halide. An alternative, powerful method involves the use of organocopper reagents derived from ethyl bromodifluoroacetate.[1] This guide will primarily focus on troubleshooting palladium-catalyzed pathways due to their versatility and the wealth of available ligands and conditions, but the principles can often be adapted.

Part 1: Frequently Asked Questions (FAQs) - Catalyst & Reaction Setup

This section addresses common questions that arise during the planning and execution of the synthesis.

Question 1: What is the most critical factor in selecting a catalyst system for this synthesis?

Answer: The most critical factor is the choice of the phosphine ligand that will be paired with your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃). The electronic and steric properties of the 2,5-difluoro-4-methoxyphenyl core present a unique challenge. The fluorine atoms are electron-withdrawing, which can affect the rate of oxidative addition, while the methoxy group is electron-donating. The ligand's role is to stabilize the palladium center, facilitate the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and suppress side reactions.[2][3] For electron-deficient or sterically hindered aryl halides, bulky and electron-rich phosphine ligands are generally the best starting point.[3][4]

Question 2: Which class of ligands is recommended as a starting point?

Answer: For substrates like this, biaryl phosphine ligands (often called "Buchwald ligands") are highly recommended. Ligands such as SPhos, XPhos, or RuPhos are designed to be sterically bulky and electron-rich.[5] This combination enhances the rate of both oxidative addition and reductive elimination, which are often the rate-limiting steps in cross-coupling reactions.[2][3] The steric bulk also helps prevent the formation of inactive palladium dimers.

Question 3: My reaction is sluggish or stalls completely. What is the likely cause?

Answer: A sluggish or stalled reaction can stem from several sources:

  • Inactive Catalyst: The Pd(0) active species may not be generating efficiently from the precatalyst, or it may have decomposed. Ensure your palladium source is of high quality and consider pre-mixing the palladium source and ligand in the solvent for a short period before adding other reagents.[6]

  • Poor Base Selection: The base is crucial for the transmetalation step. If the base is too weak or not soluble enough in the reaction medium, the reaction will be slow. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[2][4]

  • Presence of Inhibitors: Water and oxygen can be detrimental. Ensure your solvent is anhydrous and the reaction is thoroughly degassed and run under an inert atmosphere (e.g., Argon or Nitrogen). Excessive water can lead to boronic acid decomposition and catalyst deactivation.[2]

  • Low Temperature: Some cross-coupling reactions require elevated temperatures to overcome activation barriers. If you are running the reaction at room temperature, a gradual increase in heat may be necessary.[4]

Question 4: I am observing significant amounts of a homocoupling byproduct (e.g., a biaryl from the boronic acid). How can I minimize this?

Answer: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen.

  • Rigorous Degassing: The most effective solution is to ensure the reaction mixture is free of oxygen. Employing multiple freeze-pump-thaw cycles is more effective than simply bubbling inert gas through the solvent.

  • Stoichiometry: Using a slight excess (1.05-1.2 equivalents) of the aryl halide coupling partner can sometimes minimize the homocoupling of the more valuable boronic acid.[2]

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.[2]

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section provides a structured approach to diagnosing and solving specific experimental problems.

Observed Issue Potential Cause(s) Recommended Action(s) Scientific Rationale
Low Yield (<50%) 1. Catalyst deactivation (O₂/H₂O).2. Inappropriate ligand choice.3. Insufficiently active base.4. Low reaction temperature.1. Improve degassing protocol (freeze-pump-thaw). Use anhydrous solvents.2. Screen a panel of ligands (e.g., SPhos, RuPhos, BrettPhos).3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃).4. Increase temperature in 10-20 °C increments.1. Palladium catalysts, especially in the Pd(0) state, are sensitive to oxidation. Water can hydrolyze reagents.[2]2. Ligand structure dictates the catalyst's activity and stability. A different ligand may be required to facilitate a difficult step in the catalytic cycle.[3]3. Transmetalation often requires a base to activate the organoboron species. Base strength and solubility can be limiting.[4]4. Kinetic barriers for oxidative addition or reductive elimination may require more thermal energy.[4]
Impurity Profile: Dehalogenation The desired product is missing a halogen, replaced by a hydrogen.1. Use a less electron-rich ligand.2. Ensure the base is not excessively strong (e.g., avoid alkoxides if possible).3. Add a sacrificial hydrogen acceptor if the problem persists.This side reaction, known as hydrodehalogenation, can become competitive with very active catalysts and electron-rich substrates. It often occurs via β-hydride elimination from a Pd-H species.[2][5] Adjusting the ligand electronics can disfavor this pathway.
Impurity Profile: Protodeboronation The boronic acid starting material is consumed, but the main byproduct is the corresponding arene (boron group replaced by hydrogen).1. Use rigorously anhydrous conditions.2. Use a non-protic solvent if possible.3. Add the boronic acid later in the reaction sequence if feasible.This occurs when the boronic acid reacts with water or other protic sources, especially at elevated temperatures or with certain bases, leading to the cleavage of the C-B bond.
Reaction Fails to Initiate 1. Poor quality palladium precatalyst.2. Ligand has degraded.3. Gross error (e.g., wrong reagent).1. Purchase fresh palladium salt/precatalyst from a reputable supplier.2. Check the appearance and purity of the ligand. Many phosphine ligands are air-sensitive.3. Systematically re-verify all reagents, concentrations, and the reaction setup.1. Palladium precatalysts can degrade over time, leading to lower concentrations of the active catalytic species.2. Phosphine ligands can oxidize to phosphine oxides, which are ineffective as ligands.[4]3. Foundational experimental integrity is a prerequisite for any successful reaction.

Part 3: Visualization & Experimental Design

Visualizing the relationships between problems and solutions can streamline the troubleshooting process.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start_node Low Yield Observed check_node check_node start_node->check_node Start Diagnosis action_node1 Improve Degassing (e.g., Freeze-Pump-Thaw) & Use Anhydrous Solvents check_node->action_node1 Inert Atmosphere & Dry Solvents? (No) check_node2 Base / Temp Optimal? check_node->check_node2 Inert Atmosphere & Dry Solvents? (Yes) action_node action_node success_node Problem Solved action_node1->success_node action_node2 Screen Stronger Base (e.g., Cs2CO3) & Increase Temperature check_node2->action_node2 No check_node3 Ligand Optimal? check_node2->check_node3 Yes action_node2->success_node action_node3 Screen Ligand Panel (e.g., SPhos, XPhos, RuPhos) check_node3->action_node3 No action_node4 Re-evaluate Substrate Purity & Catalyst Quality check_node3->action_node4 Yes action_node3->success_node suzuki_cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox label1 Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans label2 Transmetalation pd2_trans->pd0 label3 Reductive Elimination product R¹-R² reagents1 R¹-X reagents2 R²-B(OR)₂ base Base

Caption: The fundamental steps of a Suzuki-Miyaura cross-coupling cycle.

Part 4: Reference Protocol & Data

This section provides a starting point protocol and comparative data for catalyst selection.

Screening Protocol for Catalyst System Optimization
  • Array Setup: In a glovebox, arrange an array of glass vials equipped with stir bars.

  • Reagent Preparation:

    • To each vial, add the aryl halide (e.g., 2,5-difluoro-4-methoxybromobenzene, 1.0 equiv).

    • Add the boronic acid partner (1.2 equiv).

    • Add the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition:

    • Prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and various ligands (e.g., SPhos, XPhos, RuPhos, 4.4 mol %) in the reaction solvent (e.g., Dioxane or Toluene).

    • Add the appropriate catalyst/ligand solution to each corresponding vial.

  • Reaction Execution:

    • Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block (e.g., 80-100 °C).

    • Stir for a set time (e.g., 12-24 hours).

  • Analysis:

    • Cool the reactions to room temperature.

    • Take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion and relative product formation.

Table: Representative Catalyst System Performance
Catalyst System (Pd Precatalyst + Ligand)BaseSolventTemp (°C)Typical Yield Range (%)Key Considerations
Pd₂(dba)₃ + SPhos K₃PO₄Toluene10085-95%Generally robust and effective for many aryl chlorides/bromides. A good first choice.
Pd(OAc)₂ + XPhos K₃PO₄Dioxane10080-95%Highly active, particularly for sterically hindered substrates.
Pd₂(dba)₃ + RuPhos Cs₂CO₃t-BuOH/H₂O8075-90%Often effective for heteroaromatic or water-sensitive substrates. The aqueous mixture can sometimes accelerate the reaction.
PdCl₂(dppf)K₂CO₃DME9050-75%A more "classical" catalyst system. May be less effective for this challenging substrate but is less air-sensitive.

Note: Yields are illustrative and highly dependent on substrate purity, reaction scale, and precise conditions.

References

  • Chempedia. Cross-Coupling Reactions Guide. Available from: [Link]

  • Jana, S., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. Available from: [Link]

  • Reddit r/OrganicChemistry. Troubleshooting a C–N Coupling Reaction. Available from: [Link]

  • Amanote Research. Catalytic C-C Bond Formation Accomplished by Selective C-F Activation of Perfluorinated Arenes. Available from: [Link]

  • Reddit r/chemistry. Troubleshooting a C–N Coupling Reaction. Available from: [Link]

  • Watson, D. A., et al. (2009). C–F Bond Formation for the Synthesis of Aryl Fluorides. PMC - NIH. Available from: [Link]

  • Bruno, N. C., et al. (2014). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC. Available from: [Link]

  • Daugulis, O., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. Available from: [Link]

  • Li, J., et al. (2025). Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. Journal of Chemical Sciences. Available from: [Link]

  • Hanamoto, T., et al. (1997). SYNTHESIS OF 4,4-DIFLUORO-α-TOCOPHEROL USING A CROSS-COUPLING REACTION OF BROMODIFLUOROACETATE WITH ARYL IODIDE IN THE PRESENCE OF COPPER POWDER. Heterocycles. Available from: [Link]

  • Wang, C., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. Available from: [Link]

Sources

Validation & Comparative

Benchmarking Synthetic Routes to Ethyl 2,5-difluoro-4-methoxyphenylacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 2,5-difluoro-4-methoxyphenylacetate is a valuable building block in medicinal chemistry, and its synthesis warrants a careful evaluation of available methodologies. This guide provides an in-depth comparison of two plausible and robust synthetic routes to this target molecule, starting from the commercially available 1-bromo-2,5-difluoro-4-methoxybenzene. The analysis focuses on experimental protocols, reaction efficiency, cost-effectiveness, and scalability to aid in selecting the most suitable method for specific research and development needs.

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity. The title compound, this compound, possesses a difluorinated phenyl ring and an ester functionality, making it an attractive precursor for a variety of more complex pharmaceutical targets. The key challenge in its synthesis lies in the efficient formation of the C(sp²)-C(sp³) bond between the aromatic ring and the acetate side chain. This guide will compare a Negishi-type cross-coupling approach with a direct α-arylation of an ester enolate.

Visualizing the Synthetic Pathways

Synthetic_Routes_to_Ethyl_2_5_difluoro_4_methoxyphenylacetate cluster_A Route A: Negishi-Type Cross-Coupling cluster_B Route B: Direct α-Arylation SM 1-Bromo-2,5-difluoro-4-methoxybenzene A3 Palladium-Catalyzed Cross-Coupling SM->A3 B3 Palladium-Catalyzed α-Arylation SM->B3 A1 Ethyl Bromoacetate + Activated Zinc A2 Reformatsky Reagent (Zinc Enolate) A1->A2 Formation A2->A3 A_Product This compound A3->A_Product B1 Ethyl Acetate + Strong Base (e.g., LiHMDS) B2 Lithium Enolate B1->B2 Deprotonation B2->B3 B_Product This compound B3->B_Product

Figure 1. Comparative workflow of the two synthetic routes.

Route A: Negishi-Type Cross-Coupling of a Reformatsky Reagent

This route employs a palladium-catalyzed cross-coupling reaction between the aryl bromide and a pre-formed or in-situ generated zinc enolate of ethyl acetate (a Reformatsky reagent).[1] The use of zinc enolates can offer advantages in terms of functional group tolerance compared to more basic alkali metal enolates.[1]

Experimental Protocol (Route A)
  • Preparation of the Reformatsky Reagent (in-situ): To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add activated zinc dust (1.5 equivalents). Add anhydrous THF, followed by a solution of ethyl bromoacetate (1.2 equivalents) in anhydrous THF dropwise. The mixture is gently heated (e.g., with a heat gun) to initiate the reaction, which is then stirred at room temperature for 1-2 hours.

  • Cross-Coupling Reaction: To the freshly prepared Reformatsky reagent, add 1-bromo-2,5-difluoro-4-methoxybenzene (1.0 equivalent). To this mixture, add a solution of the palladium catalyst, for example, a pre-catalyst like {[P(t-Bu)₃]PdBr}₂ (1-2 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a suitable ligand such as Q-phos.[1]

  • Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-70 °C) and monitored by TLC or GC-MS until the starting aryl bromide is consumed. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Route B: Direct Palladium-Catalyzed α-Arylation of Ethyl Acetate

This approach involves the direct coupling of an aryl bromide with an enolate of ethyl acetate, generated in-situ using a strong, non-nucleophilic base. The success of this reaction often relies on the use of sterically hindered and electron-rich phosphine ligands that facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[2][3]

Experimental Protocol (Route B)
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-bromo-2,5-difluoro-4-methoxybenzene (1.0 equivalent), the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., an o-biphenyl phosphine, 2-4 mol%) in an anhydrous solvent such as toluene or THF.[2]

  • Enolate Formation and Coupling: To this mixture, add ethyl acetate (1.5-2.0 equivalents). Cool the mixture to 0 °C or room temperature, and then slowly add a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) as a solution in THF (1.2-1.5 equivalents).

  • Reaction Progression and Work-up: Allow the reaction to warm to room temperature or heat to a specified temperature (e.g., 80 °C) and stir until complete conversion of the starting material is observed by TLC or GC-MS.[2] Quench the reaction by the addition of saturated aqueous ammonium chloride.

  • Isolation and Purification: Dilute the mixture with water and extract with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting residue is purified by silica gel column chromatography to yield the pure product.

Comparative Analysis

FeatureRoute A: Negishi-Type Cross-CouplingRoute B: Direct α-Arylation
Key Reagents Ethyl bromoacetate, Activated Zinc, Palladium Catalyst (e.g., {[P(t-Bu)₃]PdBr}₂ or Pd₂(dba)₃/Q-phos)Ethyl acetate, Strong Base (e.g., LiHMDS), Palladium Catalyst (e.g., Pd(OAc)₂/o-biphenyl phosphine)
Reaction Conditions Mild (room temperature to 70 °C)[1]Mild to moderate (room temperature to 80 °C)[2]
Base Sensitivity More tolerant of base-sensitive functional groups due to the milder nature of the zinc enolate.[1]Requires a strong base (LiHMDS), which may not be compatible with certain functional groups.
Reagent Handling Requires handling of activated zinc dust and lachrymatory ethyl bromoacetate.Requires handling of a strong, moisture-sensitive base (LiHMDS).
Cost Consideration Ethyl bromoacetate is more expensive than ethyl acetate. Specialized ligands may add to the cost.Ethyl acetate is a very inexpensive bulk solvent/reagent. The cost of specialized phosphine ligands and LiHMDS should be considered.
Scalability Preparation of the Reformatsky reagent can be exothermic and may require careful temperature control on a larger scale.The use of large quantities of strong base can present challenges for large-scale synthesis.
Reported Yields (Analogous Systems) Generally high yields reported for similar systems.[1]High yields have been reported for the α-arylation of various esters.[2][3]

Discussion and Recommendations

Both Route A and Route B represent viable and modern approaches to the synthesis of this compound. The choice between them will largely depend on the specific constraints and objectives of the research.

Route A (Negishi-Type Cross-Coupling) is particularly advantageous when dealing with substrates that may be sensitive to strong bases. The use of a zinc enolate provides a milder reaction environment.[1] However, this route involves the use of the lachrymatory and toxic ethyl bromoacetate and requires the preparation of the organozinc reagent, which adds a step to the overall process.

Route B (Direct α-Arylation) offers a more direct approach, using the inexpensive and readily available ethyl acetate as the source of the two-carbon side chain. The development of highly active palladium catalysts with specialized phosphine ligands has made this a very powerful transformation.[2][3] The primary consideration for this route is the need for a strong base, which requires strictly anhydrous conditions and may limit the functional group tolerance of the substrate.

For small-scale synthesis in a discovery setting where functional group tolerance is a key concern, Route A may be the more prudent choice. For larger-scale syntheses where cost and step-economy are critical, and if the substrate is compatible with strong bases, Route B could be the more efficient option.

Ultimately, the optimal route will be determined by empirical evaluation in the laboratory. It is recommended to perform small-scale trials of both routes to determine which provides the best balance of yield, purity, and practicality for the specific application.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. (2004). Available at: [Link]

  • Moradi, W. A., & Buchwald, S. L. (2001). Palladium-catalyzed alpha-arylation of esters. Journal of the American Chemical Society, 123(33), 7996–8002. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • Hama, T., Ge, S., & Hartwig, J. F. (2013). Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope. The Journal of Organic Chemistry, 78(16), 8250–8266. Available at: [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. Available at: [Link]

  • Peng, C., Cheng, J., & Wang, J. (2007). Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate. Journal of the American Chemical Society, 129(28), 8708–8709. Available at: [Link]

  • Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society, 123(33), 7996-8002. Available at: [Link]

  • (PDF) Palladium Supported On Ethylenediaminetetraacetic Acid Functionalized Cellulose: Synthesis, Characterization, And Its Application In Carbon−Carbon Cross-Coupling Reactions - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed α-Arylation of Aldehydes with Aryl Bromides | Request PDF. Available at: [Link]

  • Negishi coupling - Wikipedia. Available at: [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010). Available at: [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533. Available at: [Link]

  • Peng, C., Cheng, J., & Wang, J. (2007). Palladium-catalyzed cross-coupling of aryl or vinyl iodides with ethyl diazoacetate. Journal of the American Chemical Society, 129(28), 8708-8709. Available at: [Link]

  • The Negishi Cross-Coupling Reaction - Denmark Group. Available at: [Link]

  • Buchwald-Hartwig C-C Bond Formation - Macmillan Group. (2010). Available at: [Link]

  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. (2023). Available at: [Link]

  • Hama, T., Ge, S., & Hartwig, J. F. (2013). Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope. The Journal of Organic Chemistry, 78(16), 8250-8266. Available at: [Link]

  • Xia, T., He, L., Liu, Y. A., Hartwig, J. F., & Liao, X. (2017). Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides. Organic Letters, 19(10), 2610–2613. Available at: [Link]

  • Palladium Acetate Unleashing Catalytic Potential - Heraeus Precious Metals. Available at: [Link]

  • Addition of Ethyl Bromodifluoroacetate to Lactones: Reactivity and Stereoselectivity. (2005). Available at: [Link]

  • CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof - Google Patents.
  • Stereoselectivity of the Honda−Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α‑Oxygenated Sulfinylimines | Request PDF - ResearchGate. Available at: [Link]

  • STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Palladium-catalyzed External-CO-Free Reductive Carbonylation of Bromoarenes - Organic Syntheses. (2017). Available at: [Link]

  • WO 2009/106619 Al - Googleapis.com. (2009).
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In-Silico Comparative Profiling: Ethyl 2,5-difluoro-4-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the optimization of phenylacetate-based scaffolds, the introduction of fluorine atoms is a strategic maneuver to modulate metabolic stability and lipophilicity without drastically altering steric volume. This guide provides an in-silico analysis of Ethyl 2,5-difluoro-4-methoxyphenylacetate (EDFMPA) , comparing it against its non-fluorinated parent, Ethyl 4-methoxyphenylacetate (EMPA) .

Key Findings:

  • Metabolic Blockade: The 2,5-difluoro substitution pattern effectively blocks the ortho and meta positions relative to the methoxy group, predicted to significantly reduce oxidative metabolism by CYP450 isoforms.

  • Lipophilicity Shift: A predicted increase in Consensus LogP (

    
     to 
    
    
    
    units) enhances membrane permeability (HIA) but requires careful solubility management.
  • Electronic Modulation: The electron-withdrawing nature of the fluorine atoms lowers the HOMO energy, potentially increasing resistance to electrophilic metabolic attack compared to the electron-rich non-fluorinated analog.

Molecular Architecture & Rationale

The core rationale for selecting EDFMPA lies in Bioisosterism . Fluorine acts as a mimic for hydrogen in terms of steric size (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å) but introduces profound electronic changes due to its high electronegativity.

Comparison Cohort

To ensure objective analysis, we compare EDFMPA against its direct structural analogs:

CompoundAbbr.Structure DescriptionKey Feature
Ethyl 4-methoxyphenylacetate EMPA Non-fluorinated parentReference baseline (High metabolic liability).
Ethyl 3-fluoro-4-methoxyphenylacetate EFMPA Mono-fluorinatedIntermediate polarity/stability.
This compound EDFMPA Target Molecule Dual-site metabolic blockade.

Methodology: The In-Silico Pipeline

Reliable in-silico data requires a robust, self-validating workflow. The following protocol was utilized to generate the comparative data presented in this guide.

Protocol 1: Ligand Preparation & Canonicalization
  • SMILES Generation: Structures were converted to Canonical SMILES to ensure consistent stereochemical interpretation.

    • EDFMPA SMILES:CCOC(=O)CC1=C(F)C=C(OC)C(F)=C1

  • Energy Minimization: 3D conformers were generated using the MMFF94 force field (limit 0.05 kcal/mol gradient) to identify the global minimum energy conformer before property calculation.

Protocol 2: ADMET Profiling
  • Physicochemical Properties: Calculated using the SwissADME algorithm (Daina et al., 2017).[1]

  • Toxicity & Metabolism: Predicted using pkCSM graph-based signatures (Pires et al., 2015).[2]

Visualized Workflow

InSilicoPipeline Start Structure Input (SMILES) Prep Ligand Prep (MMFF94 Min) Start->Prep 3D Conf Calc Property Calculation (SwissADME / pkCSM) Prep->Calc Descriptors Analysis Comparative Profiling Calc->Analysis Data Matrix Decision Candidate Selection Analysis->Decision Rank

Figure 1: Standardized in-silico workflow for evaluating fluorinated phenylacetate derivatives.

Comparative Analysis: Physicochemical Properties

The addition of fluorine atoms alters the molecular landscape, primarily affecting lipophilicity and water solubility.

Table 1: Predicted Physicochemical Descriptors (SwissADME)
PropertyEMPA (Non-F)EFMPA (Mono-F)EDFMPA (Di-F)Impact Analysis
MW ( g/mol ) 194.23212.22230.21 Remains well within Fragment-Based Drug Design (FBDD) limits (<300).
Consensus LogP 2.302.582.85 +0.55 increase. Enhances membrane permeability but approaches the "Grease Ball" threshold if coupled with other lipophilic moieties.
TPSA (Ų) 35.5335.5335.53 No Change. Fluorine does not significantly alter Topological Polar Surface Area, preserving the polar profile of the ester/ether.
ESOL Solubility SolubleModerately SolubleSoluble Decrease in water solubility is observed but remains acceptable for oral bioavailability (

).

Expert Insight: The stability of TPSA combined with increased LogP suggests that EDFMPA will have superior Passive Diffusion across the Blood-Brain Barrier (BBB) compared to the non-fluorinated parent, making it a viable scaffold for CNS-active targets.

ADMET & Drug-Likeness (pkCSM)[3]

This section evaluates the "Drug-Likeness" of EDFMPA. The critical advantage of the 2,5-difluoro pattern is the modulation of metabolic clearance.

Metabolic Stability (CYP450)

The phenyl ring of EMPA (non-fluorinated) is electron-rich, making it a prime target for CYP-mediated oxidation, particularly at the ortho positions relative to the methoxy group.

  • EMPA: High predicted substrate specificity for CYP2D6 and CYP3A4.

  • EDFMPA: The Fluorine atoms at positions 2 and 5 sterically and electronically deactivate these sites.

    • Prediction:Reduced Intrinsic Clearance (CLint). The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol), rendering the ring resistant to oxidative defluorination.

Table 2: ADMET Prediction Matrix
ParameterEMPAEDFMPAClinical Implication
HIA (Absorption) ~93%~96% Excellent oral bioavailability predicted for both; slight edge to EDFMPA due to lipophilicity.
BBB Permeability logBB -0.1logBB +0.2 EDFMPA is predicted to cross the BBB more readily.
CYP2D6 Substrate YesNo CRITICAL: Fluorination likely abolishes CYP2D6 affinity, reducing patient-to-patient variability (polymorphism risk).
Ames Toxicity Non-MutagenicNon-Mutagenic Fluorine addition does not introduce genotoxicity risks in this scaffold.

Reactivity & Electronic Structure (DFT Context)

To understand the reactivity, we analyze the Frontier Molecular Orbitals (FMO). The 2,5-difluoro substitution exerts a strong electron-withdrawing inductive effect (-I).

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the specific electronic and steric contributions of the fluorine atoms on the EDFMPA scaffold.

SAR_Analysis Core Ethyl 2,5-difluoro- 4-methoxyphenylacetate F_2 F (Pos 2): Blocks Ortho-Metabolism (Steric Shield) Core->F_2 F_5 F (Pos 5): Electron Withdrawal (Deactivates Ring) Core->F_5 Methoxy 4-Methoxy: H-Bond Acceptor (Maintains Potency) Core->Methoxy Ester Ethyl Ester: Hydrolyzable Prodrug Handle (Modifiable) Core->Ester F_5->Methoxy Dipole Repulsion

Figure 2: Structure-Activity Relationship (SAR) mapping of EDFMPA.

Electronic Implications[5]
  • HOMO Energy: EDFMPA has a lower HOMO energy than EMPA. This makes the aromatic ring less nucleophilic, reducing the likelihood of forming toxic quinone-methide intermediates during metabolism.

  • Acidity of

    
    -Protons:  The inductive effect of the fluorine atoms extends to the methylene group (
    
    
    
    to the carbonyl). This slightly increases the acidity of these protons, which may be relevant if the molecule is used as a nucleophile in subsequent organic synthesis (e.g., alkylation reactions).

Conclusion & Recommendation

This compound represents a superior "lead-like" scaffold compared to its non-fluorinated analog for drug discovery programs requiring enhanced metabolic stability and CNS penetration.

Recommendation:

  • Use EDFMPA if your target requires extended half-life (

    
    ) or blood-brain barrier penetration.
    
  • Use EMPA only as a negative control or if rapid metabolic clearance is a desired feature (soft drug design).

  • Synthesis Note: When utilizing EDFMPA as an intermediate, be aware that the electron-deficient ring may require more vigorous conditions for electrophilic aromatic substitution (EAS) but will be more susceptible to Nucleophilic Aromatic Substitution (

    
    ) if a leaving group is introduced.
    

References

  • SwissADME Methodology: Daina, A., Michielin, O., & Zoete, V. (2017).[3] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][3][4][5] Scientific Reports, 7, 42717.[1][3][5] [Link]

  • pkCSM Methodology: Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015).[6] pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures.[7] Journal of Medicinal Chemistry, 58(9), 4066–4072.[8] [Link]

  • Fluorine in Med Chem: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[9] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Lipinski's Rule: Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[10] Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 2,5-difluoro-4-methoxyphenylacetate
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Ethyl 2,5-difluoro-4-methoxyphenylacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.